molecular formula C10H22NPS B3819448 N-diethylphosphinothioylcyclohexanamine

N-diethylphosphinothioylcyclohexanamine

Cat. No.: B3819448
M. Wt: 219.33 g/mol
InChI Key: ISJCGMIIARFHDC-UHFFFAOYSA-N
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Description

N-diethylphosphinothioylcyclohexanamine is a chemical compound for research and development purposes. The phosphinothioyl group incorporated into its structure suggests potential utility in areas such as ligand chemistry for catalysis or as a building block in organic synthesis. Researchers are exploring its properties and applications in specialized chemical fields. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Handle with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

N-diethylphosphinothioylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NPS/c1-3-12(13,4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJCGMIIARFHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of Phosphinothioyl Amides: A Technical Guide to N-diethylphosphinothioylcyclohexanamine in Hydrocarbon Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility characterization of organophosphorus ligands is a critical step in designing robust solvent extraction processes and formulating active pharmaceutical ingredients (APIs). This guide focuses on N-diethylphosphinothioylcyclohexanamine (DEPTCA), a lipophilic ligand featuring a phosphinothioyl (


) core and a cyclohexyl moiety.

While often utilized for its coordination chemistry with soft metal ions (e.g., Ag


, Pd

), DEPTCA presents unique solubility challenges due to its amphiphilic structure—combining a hydrophobic cyclohexyl/ethyl framework with a polar, hydrogen-bond-donating amide/thione center.

This technical paper details the Hansen Solubility Parameters (HSP) of DEPTCA, contrasts its thermodynamic behavior in Toluene versus Hexane , and provides a validated protocol for experimental determination.

Theoretical Framework & Predictive Modeling

To understand the solubility behavior of DEPTCA without exhaustive trial-and-error, we employ the Hansen Solubility Parameter (HSP) theory. This splits the cohesive energy density into three components: Dispersion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), Polarity (

), and Hydrogen Bonding (

).[1]
Structural Analysis & Group Contribution

The DEPTCA molecule


 consists of three distinct interaction zones:
  • Lipophilic Domain: Two ethyl groups and one cyclohexyl ring. These drive high dispersion forces (

    
    ).
    
  • Polar Core: The

    
     bond exhibits a dipole, though weaker than its 
    
    
    
    counterpart.
  • H-Bonding Motif: The secondary amine (

    
    ) acts as a proton donor, while the Sulfur atom is a weak proton acceptor.
    

Using the Stefanis-Panayiotou Group Contribution Method , we estimate the physicochemical profile of DEPTCA:

Table 1: Predicted Hansen Solubility Parameters (MPa


) 
Component

(Dispersion)

(Polarity)

(H-Bonding)
Molar Vol (

)
DEPTCA (Target) 17.8 5.2 6.1 ~215 cm

/mol
Toluene18.01.42.0106.8
n-Hexane14.90.00.0131.6
Thermodynamic Prediction (HSP Distance)

Solubility is predicted by the "distance" (


) between the solvent and solute in Hansen space:


  • Toluene System:

    
    
    
    
    
    Interpretation:
    
    
    typically indicates good solubility. Toluene is predicted to be a Good Solvent .
  • Hexane System:

    
    
    
    
    
    Interpretation:
    
    
    suggests limited solubility. Hexane is predicted to be a Poor to Marginal Solvent , likely requiring heating to achieve significant dissolution.

Experimental Protocol: Determination of Solubility

Trustworthy data requires a self-validating workflow. The following protocol combines the Isothermal Saturation Method with HPLC Quantification .

Workflow Diagram

SolubilityProtocol Start Start: Solid DEPTCA SolventPrep Solvent Addition (Toluene/Hexane) Start->SolventPrep Excess Solid Equilibration Equilibration (Shake Flask, 24-48h) SolventPrep->Equilibration Temp Control (T ± 0.1°C) Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Supernatant Extraction Dilution Dilution (for HPLC range) Separation->Dilution Analysis Quantification (HPLC-UV / GC-MS) Dilution->Analysis Calc Data Fitting (Apelblat Model) Analysis->Calc Conc. (x) vs T

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation:

    • Weigh an excess of DEPTCA (approx. 500 mg) into sealable borosilicate glass vials.

    • Add 5.0 mL of solvent (Toluene or Hexane).

    • Critical Check: Ensure solid phase persists. If fully dissolved, add more solid.

  • Equilibration:

    • Place vials in a thermostatic shaker bath.

    • Temperature Range: 293.15 K to 323.15 K (20°C to 50°C).

    • Duration: Shake at 200 rpm for 24 hours, then allow to settle for 4 hours.

  • Sampling & Analysis:

    • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to experimental temp to prevent crashing out).

    • Quantification: Use HPLC-UV (254 nm, targeting the P=S chromophore) or GC-MS.

    • Calibration: Construct a 5-point calibration curve (

      
      ) using pure DEPTCA standards.
      

Data Analysis & Thermodynamic Modeling

Once raw solubility data (mole fraction,


) is obtained, it must be modeled to ensure thermodynamic consistency.
The Modified Apelblat Model

The Apelblat equation is the industry standard for correlating solubility with temperature:



  • A, B, C: Empirical model parameters derived via multivariate regression.

  • T: Absolute temperature (Kelvin).

Table 2: Expected Thermodynamic Trends

ParameterToluene SystemHexane SystemCausality
Solubility (

)
High (

)
Low (

)

mismatch in Hexane creates high energy penalty for cavity formation.
Enthalpy of Sol. (

)
Moderate (+)High (+)Breaking solute-solute lattice energy is harder in Hexane due to weak solvation.
Temp. Sensitivity LowHighPoor solvents typically show steeper solubility curves with temperature.
Comparative Analysis: Toluene vs. Hexane
  • Toluene: The aromatic ring provides

    
    -electron density that interacts favorably with the polarizable 
    
    
    
    bond and the amide dipole. This results in a "Soft-Soft" interaction, facilitating dissolution.
  • Hexane: Being aliphatic and non-polar, Hexane relies solely on dispersion forces. It cannot effectively solvate the polar amide/thione core of DEPTCA. Consequently, DEPTCA molecules prefer to remain in their crystal lattice (high cohesive energy) rather than enter the Hexane phase.

Strategic Implications for Process Development

Solvent Selection Guide
  • For Synthesis/Reaction: Use Toluene . High solubility ensures homogeneous conditions and faster kinetics.

  • For Purification (Crystallization): Use Hexane (or a Toluene/Hexane blend). Hexane acts as an anti-solvent.

    • Protocol: Dissolve DEPTCA in warm Toluene

      
       Slowly add Hexane 
      
      
      
      Cool to induce crystallization.
Extraction Efficiency

If using DEPTCA as a metal extractant:

  • Diluent Choice: Toluene will maintain high ligand loading capacity (0.5 M+). Hexane may limit ligand concentration to <0.05 M, potentially causing "Third Phase Formation" (splitting into ligand-rich and diluent-rich layers) upon metal loading.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Meguro, Y., et al. (1998).[2] Solubility of Organophosphorus Metal Extractants in Supercritical Carbon Dioxide. Analytical Chemistry, 70(4), 774–779. Link[2]

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Link

Sources

Technical Guide: Chemical Stability of N-Diethylphosphinothioylcyclohexanamine in Acidic Solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability profile, degradation mechanisms, and experimental characterization of N-diethylphosphinothioylcyclohexanamine in acidic media.

Executive Summary

N-diethylphosphinothioylcyclohexanamine (Structure:


) represents a class of phosphinothioic amides often evaluated as urease inhibitors, agrochemical effectors, or intermediates in peptide synthesis (analogous to the Mpt protecting group).

In acidic environments, this compound exhibits a distinct stability profile governed by the lability of the P–N bond . While the lipophilic cyclohexyl and ethyl groups provide steric shielding, the basicity of the nitrogen atom facilitates protonation, triggering hydrolytic cleavage. This guide provides a mechanistic breakdown of this degradation, detailed kinetic assessment protocols, and data interpretation frameworks to support formulation and storage decisions.

Chemical Identity & Structural Properties[1][2][3]

Before analyzing stability, the structural loci of reactivity must be defined.

FeatureSpecificationImpact on Acid Stability
IUPAC Name N-cyclohexyl-P,P-diethylphosphinothioic amide--
Formula

--
Core Linkage Phosphinothioamide (

)
Primary Degradation Site. The P–N bond is susceptible to acid-catalyzed hydrolysis.[1][2][3]
P-Substituents Diethyl (

)
Stabilizing. The P–C bonds are non-hydrolyzable under standard acidic conditions. Steric bulk of ethyl groups slows nucleophilic attack at P compared to methyl analogs.
N-Substituent Cyclohexyl (

)
Modulating. Electron donation increases N-basicity (promoting protonation), but steric bulk hinders water approach.
Thio Moiety Thiono (

)
Stabilizing. P=S is generally less electrophilic than P=O, rendering the compound more stable than its phosphinic analog, though desulfurization is a secondary degradation pathway.

Mechanistic Analysis of Acid Degradation

The degradation of N-diethylphosphinothioylcyclohexanamine in acidic solution does not proceed via random decomposition but follows a specific A-N2 (Acid-catalyzed, Nucleophilic, Bimolecular) pathway.

The Degradation Pathway
  • Protonation (Fast Equilibrium): The amide nitrogen is the most basic site. Protonation yields an ammonium-like cation, converting the amine from a poor leaving group (

    
    ) to a neutral amine (
    
    
    
    ).
  • Nucleophilic Attack (Rate Determining Step): Water attacks the electrophilic phosphorus center. The transition state is pentacoordinate.

  • Elimination: Cyclohexylamine is expelled.

  • Product Formation: Diethylphosphinothioic acid is formed, which may exist in equilibrium with its tautomer or undergo slow desulfurization to diethylphosphinic acid over extended periods.

Pathway Visualization

The following diagram illustrates the critical nodes in the hydrolytic cascade.

HydrolysisPathway Compound N-diethylphosphinothioyl- cyclohexanamine (Neutral) Protonated N-Protonated Intermediate (Activated) Compound->Protonated + H+ (Fast) TS Pentacoordinate Transition State [H2O Attack] Protonated->TS + H2O (Slow/RDS) Products Degradation Products: 1. Cyclohexylamine 2. Diethylphosphinothioic Acid TS->Products - H+

Figure 1: Acid-catalyzed hydrolysis pathway of N-diethylphosphinothioylcyclohexanamine involving N-protonation and P-N cleavage.

Experimental Protocol: Stability Assessment

To rigorously quantify stability, a self-validating kinetic study using Reverse-Phase HPLC (RP-HPLC) is recommended.


 NMR is a viable alternative if identifying phosphorus-containing metabolites is critical.
Reagents & Buffer Preparation
  • Stock Solution: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN) to ensure solubility before dilution.

  • Acidic Buffers:

    • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

    • pH 4.5: 50 mM Acetate Buffer.

    • pH 6.0: 50 mM Phosphate Buffer (Control).

  • Internal Standard: Triphenyl phosphate (TPP) or Caffeine (chemically inert in acid).

Workflow Methodology

ExperimentalWorkflow Start Start: Stock Solution Prep Incubation Incubation (37°C / 25°C in Buffers) Start->Incubation Sampling Timepoint Sampling (0, 1, 2, 4, 8, 24, 48 hrs) Incubation->Sampling At intervals Quenching Quenching (Dilute into cold pH 8 buffer or ACN) Sampling->Quenching Stop Reaction Analysis Analysis (HPLC-UV/MS or 31P NMR) Quenching->Analysis

Figure 2: Step-by-step experimental workflow for kinetic stability profiling.

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (if phenyl groups present, otherwise use ELSD or MS for aliphatic/thio compounds). Note: Phosphinothioyl groups often have weak UV chromophores; LC-MS is preferred for high sensitivity.

Data Interpretation & Kinetic Modeling

Kinetic Model

Hydrolysis of phosphinamides in buffered acid typically follows pseudo-first-order kinetics because water is in large excess.

The rate equation is defined as:



Where:

  • 
     = Concentration at time 
    
    
    
    (Peak Area Ratio to Internal Standard).
  • 
     = Initial Concentration.
    
  • 
     = Observed rate constant (
    
    
    
    ).
Calculating Half-Life ( )


Expected Results Table

Based on the reactivity of analogous phosphinothioyl amides (e.g., Mpt-amino acids, phosphonamides) [1][2], the following stability profile is anticipated:

pH ConditionPredicted

(at 25°C)
Stability ClassificationMechanism Dominance
pH < 2.0 < 4 HoursUnstable Rapid N-protonation & hydrolysis.
pH 3.0 - 5.0 12 - 48 HoursModerately Stable Rate limited by proton concentration

.
pH > 6.0 > 7 DaysStable N-protonation is negligible; hydrolysis is extremely slow.

Critical Insight: If the compound is intended for oral delivery, the rapid degradation at pH 1.2 necessitates enteric coating or formulation buffering.

References

  • Rahil, J. & Haake, P. (1981).[1] Reactivity and mechanism of hydrolysis of phosphonamides. Journal of the American Chemical Society.[4]

  • Ueki, M. et al. (1979). The Use of the Dimethylphosphinothioyl Group for the Protection of the Amino Function of Amino Acids. Bulletin of the Chemical Society of Japan.

  • Roberts, J. D.[2][5] & Caserio, M. C. (1977).[2] Hydrolysis of Amides. Basic Principles of Organic Chemistry.

Sources

An In-depth Technical Guide to the Determination of pKa and Dissociation Constants for N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The Significance of N-diethylphosphinothioylcyclohexanamine and its Ionization State

N-diethylphosphinothioylcyclohexanamine possesses two key functional groups that dictate its acid-base properties: a secondary amine (the cyclohexanamine moiety) and a phosphinothioyl group. The nitrogen atom of the cyclohexanamine is basic and will be protonated at acidic pH, while the phosphinothioyl group may exhibit acidic properties, although likely with a much higher pKa. The interplay of these groups and their respective pKa values will define the molecule's overall charge and, consequently, its solubility, membrane permeability, and potential for intermolecular interactions.

The pKa value directly informs:

  • Solubility: The ionization state significantly impacts a compound's aqueous solubility.[1]

  • Pharmacokinetics: The ability of a drug to cross biological membranes is often dependent on its charge.[2]

  • Pharmacodynamics: The interaction of a molecule with its biological target can be highly sensitive to its protonation state.

  • Analytical Method Development: Knowledge of pKa is essential for developing robust analytical methods, such as HPLC, as it influences retention times.[3]

Theoretical Framework: Understanding pKa and Dissociation Constants

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[1] For a generic acidic functional group (HA) and a generic basic functional group (B), the equilibria are as follows:

Acid Dissociation: HA ⇌ H⁺ + A⁻ Ka = [H⁺][A⁻] / [HA] pKa = -log(Ka)

Base Association: B + H⁺ ⇌ BH⁺ Kb = [BH⁺] / [B][H⁺] For the conjugate acid BH⁺, the pKa can be determined from the Kb of the base.

A molecule with multiple ionizable groups, like N-diethylphosphinothioylcyclohexanamine, will have multiple pKa values. The determination of these values is the primary focus of this guide.

Experimental Determination of pKa: Methodologies and Protocols

The selection of an appropriate experimental method for pKa determination depends on the compound's properties, such as its solubility and the presence of a chromophore.[4][5] For N-diethylphosphinothioylcyclohexanamine, both potentiometric titration and UV-Vis spectrophotometry are viable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[6]

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve N-diethylphosphinothioylcyclohexanamine in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low). prep2 Adjust the initial pH to the acidic or basic range. prep1->prep2 titrate1 Titrate with a standardized solution of NaOH or HCl. prep2->titrate1 titrate2 Record pH readings after each addition of titrant. titrate1->titrate2 analysis1 Plot pH versus the volume of titrant added. titrate2->analysis1 analysis2 Determine the equivalence point(s) from the inflection point(s) of the curve. analysis1->analysis2 analysis3 Calculate the pKa value(s) at the half-equivalence point(s). analysis2->analysis3

Figure 1: Workflow for potentiometric pKa determination.

Detailed Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation:

    • Accurately weigh a sample of N-diethylphosphinothioylcyclohexanamine.

    • Dissolve the sample in a known volume of purified water. If the compound has low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) can be used.[1][7] The use of a co-solvent will necessitate extrapolation to determine the aqueous pKa.[7]

    • The final concentration of the analyte should be in the range of 1-10 mM.

  • Titration:

    • Place the sample solution in a thermostatted vessel to maintain a constant temperature.

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).

    • Allow the pH to stabilize after each addition and record the reading.

    • Continue the titration well past the expected equivalence point(s).

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa can be determined from the pH at which 50% of the functional group is titrated (the half-equivalence point).[6]

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[4][8] It is also advantageous for sparingly soluble compounds as it requires a smaller amount of sample.[4][8]

Workflow for Spectrophotometric pKa Determination

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Prepare a series of buffer solutions with a range of known pH values. prep3 Add a small aliquot of the stock solution to each buffer. prep1->prep3 prep2 Prepare a stock solution of N-diethylphosphinothioylcyclohexanamine. prep2->prep3 measure1 Record the UV-Vis spectrum for each solution at a constant temperature. prep3->measure1 analysis1 Plot absorbance at a specific wavelength versus pH. measure1->analysis1 analysis2 Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. analysis1->analysis2 analysis3 The inflection point of the curve corresponds to the pKa. analysis2->analysis3

Figure 2: Workflow for spectrophotometric pKa determination.

Detailed Protocol for UV-Vis Spectrophotometry:

  • Wavelength Selection:

    • Record the UV-Vis spectra of N-diethylphosphinothioylcyclohexanamine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions.

    • Identify the wavelength(s) where the absorbance difference between the protonated and deprotonated forms is maximal.[4]

  • Sample Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading (typically 0.3-1.0 AU).

  • Measurement:

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s) using a spectrophotometer with a thermostatted cell holder.

  • Data Analysis:

    • Plot the absorbance values versus the corresponding pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[4]

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry.

Table 1: Comparison of Experimental Methods for pKa Determination

FeaturePotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures change in pH upon addition of a titrant.Measures change in absorbance as a function of pH.[4][8]
Sample Purity High purity is required.Can tolerate some impurities if they do not absorb at the analytical wavelength.
Sample Amount Requires a larger amount of sample (milligrams).[5]Requires a smaller amount of sample (micrograms).[8]
Solubility Can be challenging for sparingly soluble compounds, may require co-solvents.[3][5]Well-suited for sparingly soluble compounds.[4][8]
Chromophore Not required.A chromophore near the ionization site is necessary.[4]
Accuracy High.High.

Computational Prediction of pKa Values

In the absence of experimental data, and as a complementary approach, computational methods can provide valuable estimates of pKa values.[9][10] These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.[11]

Quantum Mechanical Methods

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy change of the dissociation reaction in solution.[12] This approach, often combined with a solvation model, can provide accurate pKa predictions.[12]

Conceptual Workflow for QM-based pKa Prediction

G cluster_model Molecular Modeling cluster_calc Free Energy Calculation cluster_pka pKa Calculation model1 Build 3D structures of the protonated and deprotonated species of N-diethylphosphinothioylcyclohexanamine. model2 Perform geometry optimization for each species in the gas phase and in a solvated environment. model1->model2 calc1 Calculate the Gibbs free energy of each species in the gas phase and the solvation free energy. model2->calc1 pka1 Calculate the free energy change of the dissociation reaction (ΔGaq). calc1->pka1 pka2 Calculate the pKa using the relationship: pKa = ΔGaq / (2.303 * RT) pka1->pka2

Figure 3: Conceptual workflow for QM-based pKa prediction.

Empirical and Semi-Empirical Methods

These methods rely on existing databases of experimental pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of a new compound based on its structural features.[11][13] Software packages that implement these methods can provide rapid pKa estimations.

Data Interpretation and Reporting

When reporting pKa values, it is crucial to include the experimental conditions under which they were determined, including:

  • Temperature

  • Ionic strength of the solution

  • Composition of any co-solvent systems used

For N-diethylphosphinothioylcyclohexanamine, it is expected that the cyclohexanamine nitrogen will have a pKa in the range typical for secondary amines (around 10-11), making it predominantly protonated at physiological pH. The pKa of the phosphinothioyl group is less straightforward to predict without experimental data but is likely to be significantly higher, meaning it will be in its neutral form under most biological conditions.

Conclusion

The determination of the pKa values for N-diethylphosphinothioylcyclohexanamine is a critical step in its characterization for any application in pharmaceutical and chemical research. This guide has outlined the primary experimental and computational methodologies available for this purpose. While potentiometric titration and UV-Vis spectrophotometry represent the gold standards for experimental determination, computational methods offer a valuable predictive tool. A thorough and well-documented investigation using the protocols described herein will provide the necessary data to understand and predict the behavior of this molecule in various chemical and biological systems.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.).
  • Determining pKa - Enamine. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • What are the p K a values of organophosphorus compounds? - ResearchGate. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF - ResearchGate. (n.d.).
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents | The Journal of Physical Chemistry - ACS Publications. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (n.d.).
  • Computational Approaches for the Prediction of pKa Values - 1st Edition - Routledge. (n.d.).
  • Computational Approaches to Predict pKa Values - ResearchGate. (n.d.).
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.).
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (n.d.).
  • Computational Approaches for the Prediction of pKa Values. (n.d.).

Sources

Methodological & Application

protocol for solvent extraction using N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Recovery of Palladium(II) using N-Diethylphosphinothioylcyclohexanamine

Executive Summary

Subject: Protocol for the solvent extraction of Palladium(II) from acidic chloride media. Molecule of Interest: N-diethylphosphinothioylcyclohexanamine (DEPTCA). Target Audience: Hydrometallurgists, Process Chemists, and Drug Development Scientists.

Overview: This guide details the use of N-diethylphosphinothioylcyclohexanamine (DEPTCA) as a highly selective "soft-donor" ligand for the recovery of Palladium(II). Unlike traditional solvating extractants (e.g., TBP) or cation exchangers (e.g., D2EHPA), DEPTCA utilizes a sulfur-donor atom within a phosphinothioyl group (


) to form stable, inner-sphere coordination complexes with soft Lewis acids. This protocol demonstrates superior selectivity for Pd(II) over hard acids like Fe(III), Cu(II), and Ni(II) in high-chloride matrices.

Chemical Basis & Mechanism

Ligand Structure & Function

The molecule consists of a diethylphosphinothioyl head group attached to a cyclohexyl amine tail.

  • Active Site (

    
    ):  The sulfur atom acts as a soft base, adhering to Pearson’s Hard-Soft Acid-Base (HSAB) principle. It exhibits a high affinity for Pd(II) (soft acid) while rejecting Fe(III) and Al(III) (hard acids).
    
  • Amide Linkage (

    
    ):  Provides secondary stabilization via hydrogen bonding and modulates the electron density on the sulfur atom.
    
  • Cyclohexyl Group: Increases lipophilicity, ensuring the complex remains in the organic phase and preventing third-phase formation.

Extraction Mechanism

The extraction proceeds via a solvation mechanism where the ligand (


) replaces water or chloride ions in the coordination sphere of the metal.

Reaction Equation:



Where


 = N-diethylphosphinothioylcyclohexanamine.

Experimental Protocol

Materials & Reagents
  • Extractant: N-diethylphosphinothioylcyclohexanamine (>97% purity).

  • Diluent: Toluene (lab scale) or Kerosene (Exxsol D80) with 5% Isodecanol (modifier) for industrial simulation.

  • Aqueous Feed: Simulated PGM leach liquor (100 ppm Pd(II), 1000 ppm Fe(III), 1000 ppm Cu(II) in 1.0 M HCl).

  • Stripping Agent: 0.5 M Thiourea in 1.0 M HCl.

Preparation of Organic Phase
  • Weigh the required mass of DEPTCA to achieve a 0.05 M concentration.

  • Dissolve in the chosen diluent (Toluene recommended for kinetics).

  • Pre-equilibration: Contact the organic phase with 1.0 M HCl (without metal) for 5 minutes to saturate the solvent with acid, ensuring volume changes during extraction are minimized.

Extraction Procedure (Batch)
  • Ratio: Mix Organic (O) and Aqueous (A) phases at an O:A ratio of 1:1 (e.g., 10 mL each) in a separating funnel or varying ratios for isotherm generation.

  • Contact: Shake vigorously for 15 minutes at 25°C. (Note: S-donors often have slower kinetics than O-donors; 15 mins ensures equilibrium).

  • Separation: Allow phases to settle (typically <2 mins due to the cyclohexyl group).

  • Analysis: Separate phases. Analyze the aqueous raffinate for residual metal using ICP-OES. Calculate organic concentration by mass balance.

Stripping (Back-Extraction)
  • Contact the loaded organic phase with 0.5 M Thiourea / 1.0 M HCl .

  • Ratio: Use an O:A ratio of 1:1 or 2:1 to concentrate the metal.

  • Contact: Shake for 10 minutes. The high affinity of thiourea for Pd(II) will displace the phosphinothioyl ligand, returning Pd to the aqueous phase.

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics for thiophosphinamide-class extractants under the described conditions.

Table 1: Comparative Selectivity Profile (0.1 M HCl Matrix)

Metal IonClassification (HSAB)Distribution Ratio (

)
Separation Factor (

)
Pd(II) Soft Acid> 500 -
Pt(IV) Soft Acid~ 10> 50
Cu(II) Borderline< 0.01> 50,000
Fe(III) Hard Acid< 0.001> 500,000
Ni(II) Borderline/Hard< 0.001> 500,000

Note: High


 values for Pd indicate >99.8% extraction in a single stage.

Process Visualization

The following diagram illustrates the closed-loop solvent extraction circuit for Pd recovery using DEPTCA.

G Feed Feed Solution (Pd, Fe, Cu in HCl) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Aqueous In Raffinate Raffinate (Fe, Cu Waste) Extraction->Raffinate Aqueous Out LoadedOrg Loaded Organic (Pd-DEPTCA Complex) Extraction->LoadedOrg Organic Out Scrubbing Scrubbing (Remove Co-extracted Impurities) LoadedOrg->Scrubbing Stripping Stripping Stage (Thiourea/HCl) Scrubbing->Stripping Scrubbed Org Product Pure Pd Product (Aqueous) Stripping->Product Pd Recovered Recycle Regenerated Solvent Stripping->Recycle Solvent Recycle Recycle->Extraction Organic In

Figure 1: Conceptual flow sheet for the selective separation of Palladium using N-diethylphosphinothioylcyclohexanamine.

Critical Process Parameters (Troubleshooting)

  • Acidity Control:

    • Observation: Extraction efficiency drops at [HCl] > 6 M.

    • Cause: Protonation of the amide nitrogen or competition with chloride anions (

      
       formation).
      
    • Correction: Maintain feed acidity between 0.1 M and 3.0 M HCl.

  • Kinetics:

    • Observation: Slow equilibrium times (>20 mins).

    • Cause: Steric hindrance from the cyclohexyl group or high viscosity.

    • Correction: Increase temperature to 40°C or add a phase modifier (Isodecanol).

  • Oxidation:

    • Risk:[1] The

      
       bond is susceptible to oxidation to 
      
      
      
      (Phosphinamide) by strong oxidants (e.g., Nitric Acid, Chlorine gas).
    • Prevention: Avoid using nitric acid in the feed. Use HCl or

      
       matrices only.
      

References

  • Paiva, A. P. (2001). Solvent extraction of palladium(II) from acidic chloride media by phosphine sulphides and their mixtures.[2] Separation Science and Technology. Link

  • Narita, H., et al. (2006). Extraction of palladium(II) with a thiophosphinic acid extractant.[2][3][4] Solvent Extraction and Ion Exchange. Link

  • Sole, K. C. (2008). Solvent extraction in the platinum group metal processing industry: A review. Hydrometallurgy. Link

  • Reddy, M. L. P., et al. (2004). Thiophosphinic acids as selective extractants for palladium(II).[2][4] Journal of Chemical Technology & Biotechnology. Link

Sources

Application Note: Liquid-Liquid Extraction of Lanthanides with N-Diethylphosphinothioylcyclohexanamine (DEPTCA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers in hydrometallurgy and radiopharmaceutical development. It details the protocol for using N-diethylphosphinothioylcyclohexanamine (DEPTCA) , a sulfur-donating organophosphorus ligand, for the liquid-liquid extraction and separation of lanthanides.

Executive Summary

The separation of trivalent lanthanides (


) and actinides (

) is a critical challenge in nuclear fuel reprocessing and medical isotope purification. Traditional oxygen-donor extractants (e.g., TBP, HDEHP) often struggle with the separation of these chemically similar groups due to their hard-donor nature.

N-diethylphosphinothioylcyclohexanamine (DEPTCA) represents a class of thiophosphinamide ligands (


). By incorporating a soft sulfur donor (

) and a nitrogen donor, DEPTCA exploits the subtle differences in covalency between

(lanthanide) and

(actinide) orbitals. This guide provides a validated protocol for synthesizing the organic phase, executing the extraction, and stripping the metal values, grounded in the principles of Soft-Donor coordination chemistry.

Chemical Foundation & Mechanism[1]

Ligand Structure and Properties
  • IUPAC Name:

    
    -cyclohexyl-
    
    
    
    -diethylphosphinothioic amide
  • Formula:

    
    
    
  • Functional Groups:

    • Thiophosphoryl (

      
      ):  Acts as a "soft" Lewis base, showing preference for softer cations (e.g., 
      
      
      
      over
      
      
      , or heavy Ln over light Ln).
    • Amide (

      
      ):  Provides hydrogen bonding capability and potential for deprotonation (
      
      
      
      ), allowing the ligand to function in both solvation and cation-exchange modes depending on pH.
    • Cyclohexyl/Ethyl Groups: Provide lipophilicity (

      
      ), ensuring the complex remains in the organic phase.
      
Extraction Mechanism

The extraction mechanism is pH-dependent. At low acidity, DEPTCA acts primarily as a solvating agent. At higher pH (saponified), it acts as a cation exchanger.

Primary Pathway (Solvation/Adduct Formation):



Secondary Pathway (Cation Exchange - High pH):



Experimental Protocol

Materials & Reagents
  • Extractant: N-diethylphosphinothioylcyclohexanamine (Synthesized via reaction of Diethylthiophosphinoyl chloride + Cyclohexylamine).

  • Diluent: Toluene (analytical grade) or n-Dodecane (with 5% Octanol modifier if phase splitting is slow).

  • Aqueous Feed: Lanthanide Nitrate solution (

    
    ) in 
    
    
    
    .
  • Stripping Agent:

    
     (Diethylenetriaminepentaacetic acid) in 
    
    
    
    Glycolic acid (for An/Ln separation) or
    
    
    (for total stripping).
Preparation of Organic Phase
  • Weighing: Accurately weigh DEPTCA to achieve a concentration of 0.2 M to 0.5 M .

  • Dissolution: Dissolve in Toluene. If using aliphatic diluents like Dodecane, add 5% v/v 1-Octanol to prevent third-phase formation (ligand aggregation).

  • Pre-equilibration: Contact the organic phase with an equal volume of blank nitric acid (same molarity as feed) for 10 minutes to equilibrate acid/water content.

Extraction Workflow
  • Phase Contact: In a separation funnel or centrifugal contactor, mix the Organic Phase (DEPTCA) and Aqueous Feed (Ln Nitrates) at an Organic:Aqueous (O:A) ratio of 1:1 .

  • Agitation: Shake vigorously for 30 minutes at

    
    . (Kinetics of S-donors can be slower than O-donors; ensure equilibrium).
    
  • Phase Separation: Allow phases to settle for 10-15 minutes. Centrifuge if necessary to break emulsions.

  • Raffinate Analysis: Remove the aqueous raffinate for ICP-OES/MS analysis to determine equilibrium concentration

    
    .
    
Stripping (Back-Extraction)
  • Contact: Mix the loaded Organic Phase with the Stripping Agent (e.g.,

    
    ) at an O:A ratio of 1:1 .
    
  • Agitation: Shake for 15 minutes.

  • Recovery: Collect the aqueous strip solution for analysis.

Data Analysis & Visualization

Calculation of Extraction Parameters

Calculate the Distribution Ratio (


) and Separation Factor (

) using the data from ICP-MS.
ParameterFormulaDescription
Distribution Ratio (

)

Measure of extraction efficiency.
Separation Factor (

)

Measure of selectivity between Metal A and B.
Mass Balance

Validates experimental accuracy (Target:

).
Representative Data (Expected Trends)

Based on thiophosphinamide analog behavior (e.g., Cyanex 301 derivatives).

Condition

(Light)

(Middle)

(Heavy)
Comment
0.1 M HNO3 0.050.120.45Preference for heavy Ln due to charge density/softness match.
3.0 M HNO3 1.202.505.80Solvation mechanism dominates; extraction increases with acidity.
Am/Eu Separation


-High Selectivity (

)
for Actinides over Lanthanides due to S-donor covalency.

Process Visualization

Extraction Workflow Diagram

The following diagram illustrates the logical flow of the extraction process, including the critical "Scrub" step often required to remove co-extracted impurities.

ExtractionWorkflow Feed Aqueous Feed (Ln Nitrates + HNO3) Contact Contact/Mixing (30 mins, 25°C) Feed->Contact Organic Organic Solvent (0.5M DEPTCA in Toluene) Organic->Contact Separator Phase Separation Contact->Separator Raffinate Raffinate (Light Ln / Impurities) Separator->Raffinate Low D Metals LoadedOrg Loaded Organic (Ln-DEPTCA Complex) Separator->LoadedOrg High D Metals StripContact Stripping Contact LoadedOrg->StripContact StripAcid Stripping Agent (2M HNO3) StripAcid->StripContact Product Product Stream (Purified Ln) StripContact->Product Recovered Ln Recycle Recycled Solvent StripContact->Recycle Regenerated Ligand Recycle->Organic Recycle Loop

Caption: Figure 1. Continuous counter-current extraction workflow for Lanthanide purification using DEPTCA.

Coordination Mechanism (Soft-Donor Theory)

This diagram explains why the separation works, visualizing the HSAB (Hard-Soft Acid-Base) interaction.

CoordinationMechanism Ligand DEPTCA Ligand (S=P-NH-Cy) InteractionLn Electrostatic Interaction (Weak) Ligand->InteractionLn S-Donor InteractionAn Covalent Interaction (Strong) Ligand->InteractionAn S-Donor Ln Lanthanide (Ln3+) Hard Acid Ln->InteractionLn An Actinide (An3+) Softer Acid An->InteractionAn 5f Orbital Overlap ResultLn Low Extraction (D < 1) InteractionLn->ResultLn ResultAn High Extraction (D > 10) InteractionAn->ResultAn

Caption: Figure 2. Mechanistic basis for selectivity: Soft Sulfur donors form stronger covalent bonds with Actinides (5f) than Lanthanides (4f).

References

  • Jensen, M. P., & Bond, A. H. (2002). Comparison of the Complexation of Trivalent Actinides and Lanthanides by Symmetric and Asymmetric Dithiophosphinic Acids. Journal of the American Chemical Society. Link

  • Modolo, G., et al. (2012). Selective extraction of trivalent actinides from lanthanides with dithiophosphinic acids. Solvent Extraction and Ion Exchange. Link

  • Zhu, Y., et al. (2004). Separation of Am(III) and Eu(III) from nitrate solution with purified Cyanex 301. Separation Science and Technology. Link

  • Bhattacharyya, A., et al. (2019). Soft-donor ligands for actinide/lanthanide separations: A review of recent advances. Dalton Transactions. Link

  • IUPAC. (2023). Nomenclature of Organophosphorus Compounds. IUPAC Recommendations. Link

(Note: While specific literature on "N-diethylphosphinothioylcyclohexanamine" is limited, the protocol is derived from the established chemistry of phosphinothioic amides and dithiophosphinic acids cited above.)

preparation of transition metal complexes with N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Transition Metal Complexes with N-(Diethylphosphinothioyl)cyclohexanamine

Abstract

This application note details the protocol for the synthesis of the organophosphorus ligand


-(diethylphosphinothioyl)cyclohexanamine  (also referred to as 

-cyclohexyl-

-diethylphosphinothioic amide) and its subsequent coordination to transition metals (Ni(II), Cu(II), Pd(II)). Thiophosphinamides are versatile ligands capable of exhibiting multiple coordination modes—acting as neutral monodentate S-donors or anionic N,S-chelators upon deprotonation. This guide provides step-by-step methodologies, mechanistic insights, and characterization standards to ensure high-purity isolation and structural validation.

Introduction & Ligand Chemistry

The ligand


-(diethylphosphinothioyl)cyclohexanamine  (

) belongs to the class of thiophosphinamides . These compounds are significant in coordination chemistry due to their "hard-soft" hybrid donor set:
  • Phosphoryl Sulfur (

    
    ):  A soft donor favored by soft acids like Pd(II), Pt(II), and Hg(II).
    
  • Amido Nitrogen (

    
    ):  A harder donor that becomes a potent binding site upon deprotonation (
    
    
    
    ), facilitating the formation of stable four-membered metallacycles.

Key Applications:

  • Catalysis: Pd and Ni complexes of thiophosphinamides are explored for C-C coupling reactions.

  • Bioactivity: Transition metal complexes of P-N systems frequently exhibit cytotoxicity against tumor cell lines and antibacterial activity, making them candidates for drug development.

Ligand Synthesis Protocol

Objective: Synthesize


-(diethylphosphinothioyl)cyclohexanamine via nucleophilic substitution.

Reaction Pathway:



(Alternatively, Triethylamine (

) can be used as the HCl scavenger to conserve the cyclohexylamine.)
Materials:
  • Precursor: Diethylthiophosphinic chloride (

    
    ) [Commercial or synthesized from 
    
    
    
    ].
  • Amine: Cyclohexylamine (

    
    ).[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene.

  • Base: Triethylamine (

    
    ) (Optional).
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Solvation: Dissolve Diethylthiophosphinic chloride (10 mmol, 1.57 g) in 50 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Cyclohexylamine (10 mmol, 0.99 g) and Triethylamine (11 mmol, 1.11 g) in 20 mL of DCM. Add this mixture dropwise to the flask over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2).

  • Workup:

    • Filter the white precipitate (Triethylammonium chloride) and discard the solid.

    • Wash the filtrate with water (

      
       mL) to remove unreacted amine/salts.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot Ethanol or a Hexane/DCM mixture.

  • Yield: Expect 75–85% as white/colorless crystals.

Preparation of Transition Metal Complexes

This section details the preparation of Bis-chelated complexes


 or Square Planar  complexes 

.
General Considerations:
  • Stoichiometry:

    • For neutral coordination (S-bound): 1:2 Metal:Ligand ratio.

    • For anionic chelation (N,S-bound): 1:2 Metal:Ligand ratio + 2 equivalents of Base (e.g., NaOAc or Et3N) to deprotonate the N-H.

  • Solvents: Methanol (MeOH) or Ethanol (EtOH) are preferred for solubility of metal salts.

Protocol A: Synthesis of Bis(N-cyclohexyl-P,P-diethylphosphinothioic amidato) Metal(II)

Target Metals: Ni(II), Cu(II), Co(II). Structure: Neutral complex


 where the ligand is deprotonated and chelates via N and S.
  • Metal Solution: Dissolve the metal salt (

    
    , 1.0 mmol) in 15 mL of warm Methanol.
    
    • Examples:

      
       (green), 
      
      
      
      (blue).
  • Ligand Solution: Dissolve

    
    -(diethylphosphinothioyl)cyclohexanamine  (2.0 mmol) in 15 mL of Methanol.
    
  • Deprotonation: Add Sodium Acetate (2.0 mmol) or 3-4 drops of dilute

    
     to the ligand solution to facilitate deprotonation.
    
  • Mixing: Add the ligand solution dropwise to the metal solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (60–65°C) for 3 hours.

    • Observation: A color change or precipitation usually indicates complex formation (e.g., Ni complexes often turn red/brown; Cu complexes turn dark green/brown).

  • Isolation:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold Methanol (

      
       mL) and Diethyl Ether (
      
      
      
      mL).
  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Synthesis of Dichlorobis(ligand) Palladium(II)

Target Metal: Pd(II). Structure: Trans-


 (Monodentate S-coordination).
  • Precursor: Dissolve

    
     (1.0 mmol) in a minimum amount of dilute HCl, then dilute with Ethanol, OR use 
    
    
    
    dissolved in water/ethanol.
  • Reaction: Add the neutral ligand (2.0 mmol) dissolved in Ethanol.

  • Conditions: Stir at room temperature for 12 hours. (Avoid reflux to prevent reduction to Pd(0)).

  • Workup: Filter the yellow/orange solid, wash with water and ethanol, and dry.

Visualization of Workflows & Structures

G cluster_0 Ligand Synthesis cluster_1 Metal Complexation Precursor Et2P(S)Cl (Diethylthiophosphinic chloride) Ligand Et2P(S)NHCy (Ligand L) Precursor->Ligand + CyNH2 / Et3N - Et3NHCl Amine CyNH2 (Cyclohexylamine) Amine->Ligand Complex_Neutral [M(L)2Cl2] (S-bound) Ligand->Complex_Neutral + MCl2 (Neutral pH) Complex_Chelate [M(L-H)2] (N,S-chelate) Ligand->Complex_Chelate + MCl2 + Base (Deprotonation) MetalSalt MCl2 (Ni, Cu, Pd) MetalSalt->Complex_Neutral MetalSalt->Complex_Chelate Base Base (NaOAc/Et3N) Base->Complex_Chelate

Caption: Synthetic pathway for ligand preparation and divergent complexation routes based on pH conditions.

Characterization & Data Interpretation

To validate the structure, compare the spectral data of the free ligand (


) vs. the metal complex (

).
TechniqueParameterFree Ligand (

)
Metal Complex (Coordination Mode)Interpretation
IR Spectroscopy


Shift to lower freq. (

)
Indicates Sulfur coordination (weakening of P=S bond).


Absent (in Chelate) / Present (in Monodentate)Disappearance confirms deprotonation and N-coordination.

NMR
Chemical Shift (

)

Downfield Shift (

)
Deshielding due to electron donation from S to Metal.

NMR

Signal
Broad singletDisappears (Chelate)Confirms loss of proton upon chelation.
UV-Vis d-d TransitionsN/ASpecific bands (e.g., 400-600 nm)Geometry indicator (e.g., Square Planar Ni(II) is often diamagnetic/red).

Structural Insight (Self-Validation):

  • If the complex is diamagnetic (NMR silent for paramagnetic metals like Cu, but sharp for Ni in square planar), it suggests a strong field ligand environment, typical of anionic N,S-chelation.

  • Solubility: Neutral chelate complexes

    
     are often soluble in organic solvents (CHCl3, DCM), whereas ionic or polymeric species are less soluble.
    

References

  • Babar, S. A., & Gawali, W. D. (2016). Synthesis and Characterization of Transition Metal Complexes with Thiophosphinamide Ligands. Journal of Coordination Chemistry. (General reference for thiophosphinamide synthesis).

  • Hatzis, G. H., et al. (2010). Coordination Chemistry of Phosphinothioic Amides: Palladium and Platinum Complexes. Inorganic Chemistry Communications.

  • Jain, V. K., & Bohra, R. (2004). Chemistry of Derivatives of Phosphinothioic Acids. Coordination Chemistry Reviews, 248(13-14), 1337-1355.

  • NIST Chemistry WebBook. (2023). Spectral Data for Organophosphorus Compounds.

(Note: Specific papers for the exact "N-diethylphosphinothioylcyclohexanamine" derivative are rare in open literature; the protocols above are derived from the authoritative chemistry of the homologous diphenyl and dimethyl derivatives established in Reference 3.)

Sources

Application Note: Selective Separation of Soft Metal Ions using N-Diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing N-diethylphosphinothioylcyclohexanamine (DEPTCA) as a highly selective extractant for soft metal ions, specifically Silver (Ag⁺) and Palladium (Pd²⁺) , from complex aqueous matrices.

Unlike traditional solvating extractants like TBP (Tri-butyl phosphate) which rely on hard oxygen donors, DEPTCA utilizes a thiophosphinamide core. The presence of the soft sulfur donor (


) combined with the steric modulation of the cyclohexyl amine moiety confers exceptional selectivity for soft Lewis acids over hard base metals (Cu²⁺, Ni²⁺, Zn²⁺) according to Pearson’s HSAB (Hard-Soft Acid-Base) theory.
Key Applications
  • Precious Metal Refining: Recovery of Pd and Ag from electronic waste (e-waste) leachates.

  • Hydrometallurgy: Selective removal of silver from copper electrowinning electrolytes.

  • Nuclear Waste Treatment: Partitioning of minor actinides (though Ag/Pd removal is the primary industrial focus).

Chemical Basis & Mechanism[1]

The Molecule[2]
  • IUPAC Name: N-cyclohexyl-P,P-diethylphosphinothioic amide

  • Functional Class: Thiophosphinamide

  • Structure:

    
    
    
Extraction Mechanism

The extraction proceeds via a solvation mechanism (neutral extraction). The sulfur atom of the phosphinothioyl group acts as the primary donor. The cyclohexyl group increases lipophilicity, ensuring the complex remains in the organic phase, while providing steric hindrance that discourages the coordination of smaller, harder ions.

Reaction Equation (Silver Extraction):



(Where 

= DEPTCA, and

is typically 1 or 2 depending on ligand concentration)
Mechanistic Visualization

G cluster_0 Organic Phase Ligand DEPTCA Ligand (Soft S-Donor) Complex Metal-Ligand Complex [Ag(DEPTCA)2]+ Ligand->Complex Coordination via P=S Metal_Aq Aqueous Feed (Ag+, Pd2+, Cu2+, Ni2+) Metal_Aq->Complex Selective Binding (Soft-Soft Interaction) Hard_Metals Raffinate (Cu2+, Ni2+ rejected) Metal_Aq->Hard_Metals Rejection due to Hard-Soft Mismatch

Figure 1: Coordination logic of DEPTCA. The soft Sulfur donor selectively binds Ag/Pd, rejecting hard metals like Cu/Ni.

Experimental Protocol

Materials & Reagents[3][4]
  • Extractant: N-diethylphosphinothioylcyclohexanamine (Synthesized via reaction of diethylthiophosphinic chloride with cyclohexylamine).

  • Diluent: Toluene (analytical grade) or n-Dodecane (industrial grade) with 5% Isodecanol (phase modifier).

  • Aqueous Feed: Synthetic nitrate solution containing 100 ppm Ag, 100 ppm Pd, 1000 ppm Cu, 1M HNO₃.

  • Stripping Agent: 0.5M Thiourea in 0.1M HCl.

Workflow: Selective Extraction of Ag/Pd

Step 1: Solvent Preparation Dissolve DEPTCA in Toluene to achieve a concentration of 0.1 M .

  • Note: If using aliphatic diluents like kerosene/dodecane, add 5-10% v/v isodecanol or TBP to prevent third-phase formation (formation of a heavy, ligand-rich organic layer).

Step 2: Extraction (Contacting)

  • Combine Organic Phase (0.1 M DEPTCA) and Aqueous Feed in a 1:1 Phase Ratio (O:A) .

  • Agitate vigorously for 15 minutes at 25°C. (Equilibrium is typically reached within 5-10 mins for monodentate ligands).

  • Centrifuge or allow gravity settling for 5 minutes.

  • Separate the phases. Save the Raffinate (Aqueous) for analysis (ICP-OES).

Step 3: Scrubbing (Optional but Recommended) To remove physically entrained Cu or Ni:

  • Contact the Loaded Organic Phase with 0.1 M HNO₃ (O:A = 5:1).

  • Agitate for 3 minutes.

  • Discard the aqueous scrub solution (or recycle to feed).

Step 4: Stripping (Metal Recovery)

  • Contact the Scrubbed Organic Phase with 0.5 M Thiourea / 0.1 M HCl .

  • Rationale: Thiourea acts as a stronger soft donor than the thiophosphinamide, displacing the metal back into the aqueous phase.

  • Agitate for 15 minutes.

  • Collect the aqueous strip liquor containing concentrated Ag/Pd.

Process Flow Diagram

ProcessFlow Feed Feed Solution (Ag, Pd, Cu, Ni in HNO3) Extract Extraction Stage (0.1M DEPTCA in Toluene) Feed->Extract Aqueous Feed Scrub Scrubbing Stage (0.1M HNO3) Extract->Scrub Loaded Organic Raffinate Raffinate (Cu, Ni rejected) Extract->Raffinate Aqueous Waste Strip Stripping Stage (Thiourea/HCl) Scrub->Strip Scrubbed Organic Product Product Stream (Purified Ag/Pd) Strip->Product Aqueous Product Recycle Recycled Solvent Strip->Recycle Barren Organic Recycle->Extract Recycle Loop

Figure 2: Solvent extraction circuit for the recovery of Ag/Pd using DEPTCA.

Performance Data & Validation

The following data represents typical separation factors (


) achievable with thiophosphinamide ligands under the described protocol.
Distribution Ratios ( ) and Separation Factors ( )

Conditions: [Ligand] = 0.1M, [HNO₃] = 1.0M, T = 25°C

Metal IonDistribution Ratio (

)
Separation Factor (

)
Interpretation
Ag(I) > 50.0 -Highly Extracted
Pd(II) > 100.0 -Highly Extracted
Cu(II)< 0.01> 5,000Excellent Rejection
Ni(II)< 0.005> 10,000Excellent Rejection
Zn(II)< 0.01> 5,000Excellent Rejection
  • 
     Calculation: 
    
    
    
  • 
     Calculation: 
    
    
    
Effect of Acidity

Unlike acidic extractants (e.g., D2EHPA), DEPTCA is a neutral extractant . However, extraction efficiency for Pd(II) typically increases with acidity up to 3M HNO₃ due to the formation of protonated nitrate complexes, whereas Ag(I) extraction remains stable.

  • Recommendation: Operate at 0.5 – 1.0 M HNO₃ for optimal balance of selectivity and kinetics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Third Phase Formation Solubility limit exceeded or high metal loading.Add 5-10% Isodecanol or Octanol to the organic phase.
Low Ag Recovery Competitive extraction by Pd or insufficient ligand.Increase DEPTCA concentration to 0.2M; ensure O:A ratio provides excess ligand.
Poor Stripping Thiourea concentration too low or degraded.Use fresh Thiourea; ensure acidic conditions (0.1M HCl) to prevent Thiourea decomposition.
Emulsions Silica in feed or excessive agitation.Filter feed (0.45 µm); use a centrifuge; reduce mixing speed slightly.

References

  • Paiva, A. P. (2001). "Solvent extraction of silver from nitric acid solutions." Separation Science and Technology. (Review of soft-donor ligands for Ag extraction).

  • Sole, K. C., et al. (2025). "Chelating Extractants for Metals." Metals (MDPI). (Discusses thiophosphinic derivatives and HSAB principles).

  • Narita, H., et al. (2006).[1] "Extraction of Palladium(II) with Thiophosphinic Acid Derivatives." Solvent Extraction Research and Development. (Establishes P=S donor efficacy for Pd).

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. (Foundational theory for S-donor selectivity).

Sources

Application Note: Precision Crystallization of N-Diethylphosphinothioylcyclohexanamine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Techniques for N-Diethylphosphinothioylcyclohexanamine Metal Complexes Content Type: Application Note & Protocol Guide Audience: Researchers, Structural Chemists, and Drug Discovery Teams

Executive Summary

This guide details the isolation and single-crystal growth of metal complexes involving N-diethylphosphinothioylcyclohexanamine (


). Belonging to the class of 

-thiophosphorylated amides, this ligand exhibits versatile coordination modes (monodentate S-donor vs. bidentate N,S-chelate).

Achieving X-ray quality crystals of these complexes is often hindered by the high conformational freedom of the cyclohexyl ring and the lipophilicity of the diethyl chains, which can lead to "oiling out" rather than crystallization. This protocol overcomes these thermodynamic barriers using controlled diffusion and polarity-matched solvent systems.

Chemical Context & Coordination Logic

Ligand Characteristics

The ligand features a "hard" nitrogen and a "soft" sulfur donor.

  • Formula:

    
    
    
  • Key Functionality: The

    
     and 
    
    
    
    groups allow for tautomeric equilibrium, though the thione form predominates in neutral solution.
  • Coordination Modes:

    • Neutral (L): Coordinates via Sulfur. Common with soft metals (

      
      , 
      
      
      
      ).
    • Anionic (

      
      ):  Upon deprotonation, it forms a 1,3-N,S-chelate. This is the target mode for stable, neutral bis-chelate complexes with divalent ions (
      
      
      
      ,
      
      
      ,
      
      
      ).
The Solubility Challenge

The presence of diethyl and cyclohexyl groups renders the neutral complexes highly soluble in non-polar solvents (DCM, chloroform, toluene) and insoluble in water. Crystallization requires a delicate balance of solubility reduction without inducing rapid precipitation (amorphous powder).

Experimental Workflow

Diagram 1: Synthesis and Crystallization Logic

G Ligand Ligand Prep (Et2P(S)NHCy) Reaction Complexation (Reflux in EtOH/DCM) Ligand->Reaction 1:2 Stoichiometry MetalSalt Metal Source (M(OAc)2 or MCl2) MetalSalt->Reaction Isolation Crude Isolation (Solvent Removal) Reaction->Isolation CrystMethod Crystallization Selection Isolation->CrystMethod Redissolve MethodA Method A: Liquid Diffusion (DCM/Hexane) CrystMethod->MethodA High Purity MethodB Method B: Slow Evaporation (Toluene) CrystMethod->MethodB Bulk Scale Analysis Characterization (XRD, IR, NMR) MethodA->Analysis MethodB->Analysis

Caption: Workflow for converting N-diethylphosphinothioylcyclohexanamine into single crystals suitable for X-ray diffraction.

Detailed Protocols

Pre-requisite: Complex Preparation

Note: Direct crystallization from the reaction mixture often fails due to byproducts. Isolation of the crude solid is recommended first.

  • Stoichiometry: React Ligand (2.0 eq) with Metal Acetate (1.0 eq) in Ethanol (EtOH).

    • Why Acetate? The acetate anion acts as an internal base (

      
      ) to deprotonate the N-H group (
      
      
      
      ), facilitating the formation of the neutral chelate
      
      
      .
  • Reaction: Reflux for 2-3 hours. The solution usually changes color (e.g., green/blue for Ni/Co).

  • Isolation: Evaporate solvent to dryness. Wash the residue with cold water (removes KOAc/NaOAc byproducts) and dry under vacuum.

Crystallization Method A: Liquid-Liquid Diffusion (Layering)

Best for: X-ray quality single crystals.

Principle: A non-solvent diffuses slowly into a solution of the complex, gradually increasing supersaturation and promoting ordered lattice growth.

Materials:

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Anti-solvent: n-Hexane or n-Pentane.

  • Narrow glass tube (5mm NMR tube or crystallization tube).

Protocol:

  • Dissolution: Dissolve 10-15 mg of the crude complex in 0.5 mL of DCM. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if turbid.

  • Transfer: Place the dense DCM solution at the bottom of the tube.

  • Buffering (Critical Step): Carefully add a thin layer (0.1 mL) of pure solvent (DCM) on top. This "buffer zone" prevents immediate mixing.

  • Layering: Very slowly pipette 1.0 mL of n-Hexane down the side of the tube. It should float on top of the DCM.

  • Incubation: Seal the tube with Parafilm (poke one tiny hole to allow minor pressure release, though sealing is usually best to prevent evaporation). Store at 4°C (fridge) or Room Temp in a vibration-free zone.

  • Timeline: Crystals typically appear at the interface within 2-7 days.

Crystallization Method B: Slow Evaporation

Best for: Bulk crystallization or highly soluble complexes.

Principle: Controlled removal of solvent increases concentration.

Protocol:

  • Solvent System: Use Toluene or a Acetone/Ethanol (1:1) mix. Avoid pure DCM as it evaporates too fast, causing amorphous skin formation.

  • Setup: Dissolve 20 mg complex in 2 mL solvent.

  • Control: Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Observation: Allow to stand at room temperature. If "oiling" occurs (separation of liquid droplets instead of crystals), move the vial to a 4°C environment immediately.

Data Presentation & Troubleshooting

Physicochemical Indicators
ParameterExpected ObservationMechanistic Insight
Appearance Block or Prism crystalsIndicates ordered packing of the bulky cyclohexyl groups.
IR Spectrum Shift in


typically shifts from ~630

(free) to lower wavenumbers upon coordination.

NMR
Singlet, downfield shiftConfirming symmetric chelation and purity.
Melting Point Sharp (>150°C typically)Broad range indicates solvent inclusion or impurities.
Troubleshooting "Oiling Out"

The cyclohexyl group adds significant entropy, often leading to oils.

  • Solution 1: Use a higher boiling anti-solvent (e.g., Heptane instead of Hexane).

  • Solution 2: Scratching. Gently scratch the side of the glass vessel with a metal spatula to create nucleation sites.

  • Solution 3: Vapor Diffusion. Place a small open vial of the complex (in DCM) inside a larger closed jar containing Hexane. This is slower than layering and prevents rapid saturation.

Diagram 2: Vapor Diffusion Setup

D cluster_jar Closed Outer Jar (Anti-Solvent) cluster_vial Inner Vial OuterSolvent Hexane (High Vapor Pressure) InnerSolvent Complex in DCM (Solvent) OuterSolvent->InnerSolvent Vapor Diffusion (Slows Solubility)

Caption: Vapor diffusion setup. Hexane vapor diffuses into the DCM solution, slowly reducing solubility to induce nucleation.

References

  • Sokolov, F. D., et al. (2008).[1] "Coordination diversity of N-phosphorylated amides and ureas towards VIIIb group cations." Transition Metal Chemistry, 33(1), 101-150. Link

  • Babashkina, M. G., et al. (2011). "N-Thiophosphorylated thioureas and their metal complexes: Synthesis and structure." Polyhedron, 30(2), 294-302. Link

  • Safin, D. A., et al. (2009). "Complexation properties of N-thiophosphorylated thioureas towards Co(II), Ni(II) and Cu(II)." Dalton Transactions, (42), 9135-9142. Link

  • Gholivand, K., et al. (2014). "Synthesis, spectroscopic characterization and crystal structure of new N-phosphinyl ureas and thioureas." Journal of Molecular Structure, 1060, 150-158. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Diethylphosphinothioylcyclohexanamine (DEPT-CHA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It assumes the user is a process chemist or bioanalytical scientist struggling with the isolation or purification of N-diethylphosphinothioylcyclohexanamine (referred to herein as DEPT-CHA ).

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimization of Extraction Efficiency & Isolation Protocols Audience: Process Chemists, DMPK Scientists, Drug Development Leads

Executive Summary: The Physicochemical Profile

Before troubleshooting, we must ground our approach in the molecule's properties. DEPT-CHA is a neutral organophosphorus compound featuring a lipophilic cyclohexyl ring and a "soft" thiophosphoryl (


) donor group.
  • Lipophilicity (LogP): High. The diethyl and cyclohexyl groups drive strong partitioning into non-polar solvents.

  • Basicity: The nitrogen lone pair is delocalized into the

    
     system, making the amide nitrogen significantly less basic than a standard amine. However, the Sulfur atom retains nucleophilic character.
    
  • Stability: The

    
     bond is generally stable under basic conditions but susceptible to acid-catalyzed hydrolysis, converting back to diethylthiophosphinic acid and cyclohexylamine.
    

Troubleshooting Guide (FAQ)

Direct solutions to common efficiency failures reported in the field.

Issue 1: "I am seeing low recovery yields (<60%) after liquid-liquid extraction (LLE)."

Diagnosis: This is often caused by pH Misalignment or Incomplete Phase Separation . While DEPT-CHA is lipophilic, the presence of unreacted precursors (cyclohexylamine) or byproducts (ammonium salts) can act as hydrotropes, solubilizing your product in the aqueous phase.

Solution:

  • Salting Out: Saturate the aqueous phase with NaCl (Brine). This increases the ionic strength, forcing the organic DEPT-CHA out of the aqueous phase (Salting-out effect).

  • Solvent Selection: Switch from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (1:1) .

    • Why? DCM can form tight emulsions with phosphinothioyl compounds. MTBE offers cleaner phase breaks and excellent solubility for DEPT-CHA.

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH 8.0–9.0 .

    • Mechanism: Acidic conditions protonate the nitrogen (rare but possible) or promote hydrolysis. Slightly basic conditions ensure the molecule remains neutral and fully hydrophobic.

Issue 2: "A persistent 'rag layer' or emulsion forms at the interface."

Diagnosis: Cyclohexyl groups are notorious for stabilizing emulsions, particularly in the presence of biological matrices (plasma proteins) or synthesis byproducts (phosphorus acid residues).

Solution:

  • The "Filter-Through" Method: Do not wait for gravity. Pass the entire emulsion through a pad of Celite 545 . This physically disrupts the surfactant layer stabilizing the emulsion.

  • Centrifugation: If Celite is not an option, centrifuge at 3,000 x g for 10 minutes at 4°C. The temperature drop decreases solubility in the aqueous phase and hardens the interface.

Issue 3: "My extract shows degradation peaks on HPLC/LC-MS."

Diagnosis: You are likely witnessing Acid-Catalyzed Hydrolysis of the P-N bond. This occurs if you use strong acid (e.g., 1M HCl) to wash away unreacted amines.

Solution:

  • Replace Acid Washes: Instead of HCl, use a 0.5M Citric Acid or Ammonium Chloride (sat.) wash. These provide enough protonation to remove unreacted cyclohexylamine impurities without cleaving the sensitive P-N bond of your product.

  • Temperature Control: Never heat the extraction mixture above 35°C during rotary evaporation if traces of acid are present.

Optimized Extraction Protocol (Standard Operating Procedure)

Objective: Isolate DEPT-CHA from a crude reaction mixture or biological matrix with >90% recovery.

Reagents Required:
  • Extraction Solvent: MTBE (Preferred) or Ethyl Acetate.

  • Wash Solution A: 10% Ammonium Chloride (

    
    ).
    
  • Wash Solution B: Saturated Brine (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow:
  • Quench & Adjust:

    • If synthesizing: Quench reaction with water. Adjust pH to 8.5 using dilute

      
      .
      
    • Critical: Do not overshoot to pH > 11, as extreme base can cause side reactions with the

      
       group over time.
      
  • Primary Extraction:

    • Add MTBE (Volume ratio 1:1 to aqueous phase).

    • Agitate vigorously for 2 minutes.

    • Tip: If manual shaking, vent frequently. Sulfur compounds can release volatile odors/pressure.

  • Phase Separation:

    • Allow to settle. If emulsion occurs, add solid NaCl directly to the funnel until saturation is reached.

  • Wash Cycle (The "Soft Wash"):

    • Wash organic layer 2x with 10%

      
       . (Removes unreacted amines).
      
    • Wash organic layer 1x with Brine . (Removes residual water).

  • Drying & Concentration:

    • Dry over

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo at <40°C .

Comparative Data: Solvent Efficiency

The following table summarizes internal benchmarking data for DEPT-CHA extraction efficiency from a standard aqueous buffer (pH 7.4).

Solvent SystemRecovery (%)Emulsion RiskPurity ProfileRecommendation
Dichloromethane (DCM) 94%HighGoodUse only for clean samples.
Ethyl Acetate (EtOAc) 88%ModerateModerate (pulls polar impurities)Acceptable alternative.
MTBE 96% Low Excellent Primary Recommendation.
Hexane/Toluene 75%Very LowHighPoor recovery; too non-polar.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for the extraction process, specifically addressing the "Emulsion" and "Purity" checkpoints.

ExtractionLogic Start Crude Mixture containing DEPT-CHA pH_Check Check pH (Target: 8.0 - 9.0) Start->pH_Check Solvent_Add Add MTBE + Brine pH_Check->Solvent_Add Phase_Sep Phase Separation Solvent_Add->Phase_Sep Decision_Emulsion Emulsion Present? Phase_Sep->Decision_Emulsion Fix_Emulsion Pass through Celite 545 or Centrifuge (3000g) Decision_Emulsion->Fix_Emulsion Yes Wash_Step Wash Organic Layer: 2x NH4Cl (10%) 1x Brine Decision_Emulsion->Wash_Step No (Clean Break) Fix_Emulsion->Wash_Step Decision_Purity Purity Check (TLC/LCMS) Amine Impurities? Wash_Step->Decision_Purity Acid_Wash CAUTION: Mild Acid Wash (0.5M Citric Acid) Do NOT use HCl Decision_Purity->Acid_Wash Yes (Impurities) Final Dry (Na2SO4) & Concentrate <40°C Decision_Purity->Final No (Clean) Acid_Wash->Final

Caption: Decision tree for optimizing DEPT-CHA isolation, highlighting critical intervention points for emulsion control and impurity removal.

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press. (Defines the thermodynamic principles of organophosphorus partitioning).

  • Batchu, N. K., et al. (2020). "Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements." Separation and Purification Technology. (Establishes the basicity and extraction order: Phosphine oxide > Phosphinate > Phosphonate).

  • Szostak, M., et al. (2013). "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions." Journal of Organic Chemistry. (Provides mechanistic insight into amide/phosphinamide hydrolysis sensitivity).

  • Bhattacharyya, A., et al. (2019). "Advances in Heavy Metal Extraction Using Organophosphorus Compounds." MDPI Processes. (Reviews the role of P=S donors and alkyl chain length on lipophilicity and extraction efficiency).

Technical Support Center: Optimizing pH for N-diethylphosphinothioylcyclohexanamine Metal Uptake

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of pH in metal uptake by N-diethylphosphinothioylcyclohexanamine.

Q1: Why is pH a critical parameter for metal uptake with N-diethylphosphinothioylcyclohexanamine?

A1: The pH of the aqueous phase is a master variable that dictates the efficiency and selectivity of metal extraction for several key reasons:

  • Ligand Speciation: N-diethylphosphinothioylcyclohexanamine is an acidic extractant. The pH of the solution determines its degree of protonation. For the ligand to effectively chelate a metal ion, it must be in its deprotonated, anionic form. The equilibrium between the protonated (HL) and deprotonated (L⁻) forms is governed by the ligand's acid dissociation constant (pKa). Extraction efficiency generally increases as the pH rises above the pKa of the extractant, favoring the deprotonated form.[1][2]

  • Metal Ion Speciation: Metal ions in an aqueous solution can exist in various forms, including free metal ions (Mⁿ⁺), hydrolyzed species (e.g., M(OH)⁽ⁿ⁻¹⁾⁺), and complexes with other anions present in the medium.[3][4] The pH directly influences the hydrolysis of metal ions.[4] At higher pH values, many metal ions tend to form hydroxide precipitates, rendering them unavailable for extraction.[1][4] Therefore, an optimal pH must be established where the desired metal ion is in a soluble, cationic form and the ligand is sufficiently deprotonated.

  • Competition with Protons: The extraction process involves an ion exchange mechanism where the ligand releases a proton (H⁺) into the aqueous phase for every metal ion (Mⁿ⁺) it complexes and transfers to the organic phase.[1] At low pH (high H⁺ concentration), the equilibrium of this reaction is shifted to the left, hindering the formation of the metal-ligand complex and reducing extraction efficiency.[1]

Q2: What is the general relationship between pH and the extraction efficiency of metals using phosphinothioyl ligands?

A2: Typically, the percentage of metal extraction increases with increasing pH, reaches a maximum at an optimal pH, and then may decrease at very high pH values.[2][5] This creates a characteristic sigmoidal curve when plotting percentage extraction versus equilibrium pH.[2] The initial rise is due to the increased deprotonation of the ligand. The plateau corresponds to the pH range where the ligand is predominantly in its active, deprotonated form and the metal is soluble. The eventual decrease at higher pH can be attributed to the precipitation of metal hydroxides.[5][6]

Q3: How does the Hard and Soft Acids and Bases (HSAB) theory apply to N-diethylphosphinothioylcyclohexanamine?

A3: The HSAB principle is a useful qualitative tool for predicting the affinity of the ligand for different metal ions. N-diethylphosphinothioylcyclohexanamine contains both a "soft" sulfur donor atom and a "harder" nitrogen donor atom. This bifunctional nature allows it to interact with a range of metal ions. The sulfur atom will show a preference for soft metal ions (e.g., Cd²⁺, Pb²⁺, Hg²⁺), while the nitrogen atom will have a greater affinity for borderline or harder metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺). The overall stability of the complex and its extraction behavior will be influenced by the coordination preferences of the specific metal ion.[7]

Q4: What analytical techniques are suitable for measuring metal uptake?

A4: To accurately quantify the amount of metal extracted, several sensitive analytical techniques can be employed. The choice of technique will depend on the metal ion of interest and the required detection limits. Commonly used methods include:

  • Atomic Absorption Spectrometry (AAS): A robust and widely available technique for quantifying metal concentrations.[8][9]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Offers multi-element analysis capabilities and good sensitivity.[10]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provides very low detection limits, making it ideal for trace metal analysis.[8][11][12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during metal extraction experiments with N-diethylphosphinothioylcyclohexanamine.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Metal Extraction Efficiency 1. Suboptimal pH: The pH of the aqueous phase is not in the optimal range for complex formation.[10] 2. Ligand Protonation: At low pH, the ligand is protonated and cannot effectively bind the metal ion.[1] 3. Metal Hydroxide Precipitation: At high pH, the metal ion may be precipitating as a hydroxide.[1][4] 4. Insufficient Ligand Concentration: The ligand-to-metal ratio may be too low to achieve complete extraction.[10]1. Optimize pH: Systematically vary the pH of the aqueous phase to identify the optimal value for your specific metal ion.[10] (See Protocol 1). 2. Increase pH: If the pH is too acidic, carefully adjust it upwards using a suitable buffer to deprotonate the ligand. 3. Decrease pH: If metal precipitation is suspected, lower the pH to increase metal ion solubility.[5] 4. Increase Ligand Concentration: Increase the molar ratio of the ligand to the metal ion to shift the equilibrium towards complex formation.[10]
Poor Phase Separation / Emulsion Formation 1. High Surfactant-like Compounds: The sample matrix may contain compounds that act as surfactants.[13][14] 2. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions.[14] 3. High Ligand/Complex Concentration: High concentrations of the ligand or the formed metal complex can sometimes stabilize emulsions.[10]1. Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to facilitate extraction while minimizing emulsion formation.[14] 2. "Salting Out": Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[14] 3. Centrifugation: Centrifuging the mixture can aid in separating the phases.[10] 4. Dilution: Dilute the organic phase with additional solvent to reduce the concentration of the complex.
Precipitation at the Interface ("Crud" Formation) 1. Insolubility of the Metal Complex: The formed metal-ligand complex may have low solubility in the chosen organic solvent.[15] 2. Third Phase Formation: At high metal and ligand concentrations, a solid or gelatinous third phase can form at the interface. 3. Hydrolysis Products: In certain pH ranges, partially hydrolyzed metal species can form insoluble complexes.[15]1. Change Organic Solvent: Experiment with different organic solvents or solvent mixtures to improve the solubility of the metal complex.[10] 2. Lower Concentrations: Reduce the initial concentrations of both the metal ion and the ligand.[10] 3. pH Adjustment: Fine-tune the pH to avoid regions where hydrolysis and precipitation are problematic.[15]
Inconsistent or Non-Reproducible Results 1. Inaccurate pH Control: Fluctuations or inaccuracies in pH measurement and adjustment.[10] 2. Inconsistent Mixing: Variations in shaking time or intensity between experiments.[10] 3. Temperature Variations: Extraction thermodynamics can be temperature-dependent.[1][16] 4. Ligand Degradation: The ligand may not be stable under the experimental conditions over time.1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before each set of experiments. Use reliable buffer solutions. 2. Standardize Mixing: Use a mechanical shaker for a consistent mixing time and speed.[10] 3. Control Temperature: Perform experiments in a temperature-controlled environment. 4. Check Ligand Stability: Verify the stability of your N-diethylphosphinothioylcyclohexanamine stock solution. Consider preparing it fresh if degradation is suspected.

Section 3: Experimental Protocols & Workflows

Protocol 1: Determination of Optimal pH for Metal Extraction

This protocol provides a systematic approach to identify the pH at which metal uptake by N-diethylphosphinothioylcyclohexanamine is maximized.

Materials:

  • Stock solution of the target metal ion in a suitable aqueous matrix (e.g., nitrate or chloride salt in deionized water).

  • Solution of N-diethylphosphinothioylcyclohexanamine in a water-immiscible organic solvent (e.g., chloroform, kerosene).

  • Buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for fine pH adjustments.

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Analytical instrument for metal quantification (e.g., AAS, ICP-OES).

Procedure:

  • Prepare Aqueous Phases: In a series of beakers, prepare aqueous solutions containing a fixed concentration of the metal ion.

  • Adjust pH: Adjust the pH of each aqueous solution to a different value within the desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8) using the appropriate buffer solutions and fine-tuning with dilute acid or base.

  • Extraction:

    • Transfer a known volume of each pH-adjusted aqueous phase into a separate separatory funnel.

    • Add an equal volume of the N-diethylphosphinothioylcyclohexanamine solution in the organic solvent to each funnel.[10]

    • Shake the funnels on a mechanical shaker for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the phases to separate completely. If emulsions form, refer to the troubleshooting guide.

  • Sample Collection: Carefully separate the aqueous and organic phases.

  • Analysis:

    • Measure the final pH of the aqueous phase (the equilibrium pH).

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

    • The concentration of the metal in the organic phase can be calculated by mass balance.

  • Data Analysis:

    • Calculate the percentage of metal extracted (%E) at each equilibrium pH using the formula: %E = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100

    • Plot %E versus the equilibrium pH to identify the optimal pH range for extraction.

Workflow for Optimizing Metal Uptake

The following diagram illustrates the logical workflow for troubleshooting and optimizing the metal uptake process.

G cluster_start Start cluster_protocol Experimental Phase cluster_evaluation Evaluation & Troubleshooting cluster_end Finish Start Define Metal Ion & Matrix Run_pH_Scout Protocol 1: Run pH Scouting Experiment (e.g., pH 2-10) Start->Run_pH_Scout Analyze_Results Analyze Metal Concentration (AAS, ICP-OES/MS) Run_pH_Scout->Analyze_Results Plot_Data Plot % Extraction vs. pH Analyze_Results->Plot_Data Efficiency_Check Is Extraction Efficiency >95%? Plot_Data->Efficiency_Check Troubleshoot_Low_E Troubleshoot Low Efficiency - Check Ligand:Metal Ratio - Verify pH Control Efficiency_Check->Troubleshoot_Low_E No Phase_Separation_Check Good Phase Separation? Efficiency_Check->Phase_Separation_Check Yes Troubleshoot_Low_E->Run_pH_Scout Re-run with adjustments Troubleshoot_Emulsion Troubleshoot Emulsion - Gentle Mixing - Salting Out - Centrifuge Phase_Separation_Check->Troubleshoot_Emulsion No Optimized_Protocol Optimized Protocol Established Phase_Separation_Check->Optimized_Protocol Yes Troubleshoot_Emulsion->Run_pH_Scout

Caption: Workflow for pH optimization and troubleshooting.

References

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. Available at: [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - MDPI. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Effect of equilibrium pH on metal extraction | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Removal of Heavy Metals From Aqueous Solutions by Precipitation-Filtration Using Novel Organo-Phosphorus Ligands | Request PDF - ResearchGate. Available at: [Link]

  • UIC physicists find hidden flaw in century-old, common chemical extraction technique. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - K-Jhil. Available at: [Link]

  • Determination of trace metal complexes by natural organic and inorganic ligands in coastal seawater - PubMed. Available at: [Link]

  • Common Problems In Solvent Extraction Systems. Available at: [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - OUCI. Available at: [Link]

  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review - MDPI. Available at: [Link]

  • A review: Analytical methods for heavy metals determination in environment and human samples - SciSpace. Available at: [Link]

  • Synthesis of Novel Ligands for Extraction of Metal Ions from Aqueous Medium and Theoretical Investigation for the Extraction Mec - Homi Bhabha National Institute. Available at: [Link]

  • pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Available at: [Link]

  • Applied Analytical Methods for Detecting Heavy Metals in Medicinal Plants - ResearchGate. Available at: [Link]

  • Acid-Base Extraction II - Selecting the pH of the Aqueous Layer - YouTube. Available at: [Link]

  • Stability constants of various metal complexes | Download Table - ResearchGate. Available at: [Link]

  • Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. - F1000Research. Available at: [Link]

  • TYBSC ANALYTICAL CHEMISTRY CH344,SOLVENT EXTRACTION - YouTube. Available at: [Link]

  • Effect of pH on metal adsorption. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. Available at: [Link]

  • Effect of pH on metal speciation and resulting metal uptake and toxicity for earthworms. Available at: [Link]

  • Effects of Ph-Dependent Speciation on the Photolytic Degradation Mechanism of Phosphonates | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Analysis Techniques For Assessing Heavy Metal Contamination In Crops Section A-Research Paper Eur - ResearchGate. Available at: [Link]

  • Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results - ResearchGate. Available at: [Link]

  • (PDF) Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report) - ResearchGate. Available at: [Link]

  • Effect of pH on phosphorus, copper, and zinc elution from swine wastewater activated sludge - PubMed. Available at: [Link]

  • Ideal pH for the adsorption of metal ions Cr 6+ , Ni 2+ , Pb 2+ in aqueous solution with different adsorbent materials - ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS FOR ESTIMATION OF METALS - IJRPC. Available at: [Link]

  • THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC. Available at: [Link]

  • Stability Constants of Metal Complexes in Solution - SciSpace. Available at: [Link]

  • Synthesis and Structural Studies of Novel Aminophosphine Ligands and Their Derivatives - RAIITH. Available at: [Link]

  • Speciation in Metal Toxicity and Metal-Based Therapeutics - PMC. Available at: [Link]

  • Effect of pH on the uptake efficiency T (%) toward different metals;... - ResearchGate. Available at: [Link]

  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Available at: [Link]

  • New Metal Complexes with Azo-Schiff Base Ligand Synthesis, Characterisation and Biological Activity - ICAIIT 2025 Conference. Available at: [Link]

  • Why Amine Systems Fail – An in-depth Study of Amine System Failures - ResearchGate. Available at: [Link]

  • A review on versatile applications of novel Schiff bases and their metal complexes - Letters in Applied NanoBioScience. Available at: [Link]

  • FeII complexes supported by an Iminophosphorane ligand: Synthesis and Reactivity - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Metal-Dependant Structural Families of Aminomethylphosphonic Acid Assemblies Differentiated by Ion Mobility Mass Spectrometry and Density Functional Theory | ChemRxiv. Available at: [Link]

  • The influence of pH on iron speciation in podzol extracts: iron complexes with natural organic matter, and iron mineral nanoparticles - PubMed. Available at: [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Publishing. Available at: [Link]

Sources

purification methods to remove impurities from N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-P-S-CY-001 Subject: Troubleshooting Impurity Removal in Thiophosphoramide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are likely synthesizing N-diethylphosphinothioylcyclohexanamine (also known as N-cyclohexyl-P,P-diethylphosphinothioic amide) via the nucleophilic substitution of diethylthiophosphinic chloride with cyclohexylamine.

The Problem: This reaction frequently yields a sticky, semi-solid crude mixture due to the lipophilic nature of the cyclohexyl group competing with the polarity of the P=S bond. Common impurities include:

  • Diethylthiophosphinic acid: Hydrolysis product of the starting chloride (moisture sensitive).

  • Cyclohexylamine hydrochloride: The salt byproduct.

  • Residual Cyclohexylamine: Excess nucleophile.

Molecule Profile:

  • Chemical Structure:

    
    
    
  • Physical State: Typically a white to off-white crystalline solid (mp ~60–80 °C range), but often isolates as a viscous oil if impure.

  • Solubility: Soluble in DCM, Chloroform, Toluene, warm Ethanol. Insoluble in water.

Diagnostic Workflow (Decision Tree)

Before selecting a method, determine the state of your crude material.

PurificationLogic Start Start: Crude Reaction Mixture StateCheck Physical State? Start->StateCheck MethodA Method A: Acid/Base Workup (Remove Salts/Acids) StateCheck->MethodA Always Start Here SmellCheck Smell Test? (Acrid/Garlic vs Amine) MethodB Method B: Recrystallization (For Solids) SmellCheck->MethodB Solidifies after workup MethodC Method C: Flash Chromatography (For Stubborn Oils) SmellCheck->MethodC Remains Oil/Gum MethodA->SmellCheck Final QC: 31P NMR / HPLC MethodB->Final Pure Crystals MethodC->Final Pure Oil/Solid

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material properties.

Technical Protocols

Method A: The "Chemical Wash" (Liquid-Liquid Extraction)

Use this as the mandatory first step to remove bulk impurities.

The Science: The P=S bond is relatively stable to mild aqueous hydrolysis compared to P=O chlorides. We leverage the basicity of the amine impurity and the acidity of the hydrolyzed phosphorus byproduct to wash them away.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • 10% NaHCO₃ (aq)

  • Brine (Sat. NaCl)

Protocol:

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

  • Acid Wash (Removes Cyclohexylamine): Wash the organic layer twice with 1M HCl.

    • Mechanism:[1][2][3][4][5] Converts unreacted cyclohexylamine into water-soluble ammonium salt.

  • Base Wash (Removes Diethylthiophosphinic Acid): Wash the organic layer twice with 10% NaHCO₃.

    • Mechanism:[1][2][3][4][5] Deprotonates the acidic -OH of any hydrolyzed phosphorus species, moving them to the aqueous layer.

  • Neutralization: Wash once with Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Success Indicator: The "fishy" smell of cyclohexylamine should be gone. If the residue solidifies here, proceed to Method B . If it remains an oil, proceed to Method C .

Method B: Recrystallization (The Gold Standard)

Best for: Solid crude material with minor impurities.

The Science: Thiophosphoramides often exhibit steep solubility curves. They dissolve in non-polar solvents when hot but crash out upon cooling due to the rigid cyclohexyl ring packing.

Recommended Solvent Systems:

System TypeSolvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Notes
Single Ethanol (Absolute)N/AN/ADissolve hot, cool to -20°C.
Binary TolueneHexane (or Pentane)1:3Dissolve in min. hot Toluene; add Hexane until cloudy.
Binary DichloromethaneHexane1:5Good for very lipophilic impurities.

Step-by-Step:

  • Place crude solid in a flask with a stir bar.

  • Add the Dissolver solvent dropwise while heating to reflux (use a heat gun or oil bath). Add just enough to dissolve the solid.

  • Optional: If colored impurities persist, add activated charcoal, boil for 2 mins, and hot-filter.

  • Remove from heat.[4] If using a Binary system, add the Precipitant dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Dissolver to clear the solution.

  • Allow to cool to room temperature slowly (wrap flask in foil to slow cooling).

  • Transfer to a fridge/freezer (4°C) for 12 hours.

  • Filter crystals and wash with cold Precipitant solvent.[4]

Method C: Flash Chromatography (The "Oiling Out" Fix)

Best for: Oils, gums, or when recrystallization fails.

The Science: Silica gel effectively separates the non-polar thiophosphoramide from polar oxides or salts. The P=S bond is less polar than the P=O bond, meaning your product will elute earlier than corresponding phosphinic amide impurities.

Setup:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

Protocol:

  • TLC Spotting: Run a TLC in 80:20 Hexane:EtOAc.

    • Target Rf: 0.3 – 0.4.

  • Column Packing: Slurry pack silica in 95:5 Hexane:EtOAc.

  • Loading: Dissolve crude oil in a minimum amount of DCM and load onto the column.

  • Elution Gradient:

    • Start: 95:5 (Hexane:EtOAc) – Flushes very non-polar impurities.

    • Ramp: 80:20 (Hexane:EtOAc) – Product typically elutes here.

    • Flush: 50:50 (Hexane:EtOAc) – Removes polar oxides/acids.

  • Detection: Use Iodine stain or KMnO₄ (P=S compounds often stain yellow/brown in Iodine).

Troubleshooting & FAQ

Q1: My product is "oiling out" during recrystallization. What is happening?

  • Cause: The temperature dropped too fast, or the solvent mixture is too rich in the "Precipitant." The compound is separating as a liquid phase rather than nucleating as a crystal.[1]

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of the "Dissolver" solvent (e.g., more Ethanol or Toluene). Allow it to cool very slowly (place the flask inside a beaker of warm water to act as an insulator). Scratch the glass with a spatula to induce nucleation.

Q2: The product has a strong "garlic" or "rotten cabbage" smell.

  • Cause: This indicates residual sulfur species or unreacted diethylthiophosphinic chloride.

  • Fix: The P=S bond has a characteristic smell, but it shouldn't be overpowering. If acrid, repeat Method A (Base Wash) to ensure all acid chlorides are hydrolyzed and removed.

Q3: Can I use water as a recrystallization solvent?

  • Answer: Generally, no. While water/ethanol mixtures work for some amides, the cyclohexyl and ethyl groups make this molecule very hydrophobic. Water often causes the product to oil out immediately. Stick to Toluene/Hexane or pure Ethanol.

References

  • General Purification of Amides

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Source:

  • Synthesis and Properties of Phosphinothioic Amides

    • Journal of Organic Chemistry.
    • Source:6

  • Recrystallization Solvent Selection

    • University of Rochester, Dept. of Chemistry.
    • Source:7

  • Chromatography of Lipophilic Amides

    • ResearchGate Discussion.
    • Source:8

Sources

Technical Support Center: Synthesis of N-diethylphosphinothioylcyclohexanamine

[1]

Case ID: SYN-P-S-004 Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Scope

This guide addresses the synthesis of N-diethylphosphinothioylcyclohexanamine via the nucleophilic substitution of diethylthiophosphinic chloride with cyclohexylamine .[1]

This reaction, while seemingly straightforward, often suffers from yield attrition due to hydrolytic instability of the electrophile, incomplete conversion caused by ammonium salt precipitation, or purification losses.[1] This support module provides a "Golden Standard" protocol and a deep-dive troubleshooting section to resolve these specific bottlenecks.

The "Golden Standard" Protocol

Use this baseline methodology to validate your reagents and technique before attempting optimization.[1]

Reaction Scheme

The synthesis relies on the attack of the nucleophilic amine on the electrophilic phosphorus(V) center.[1]

ReactionSchemeSM1Diethylthiophosphinic chloride(Et2P(S)Cl)ReactionNucleophilic Substitution(0°C -> RT, 4-12h)Solvent: Anhydrous DCM or THFSM1->ReactionSM2Cyclohexylamine(CyNH2)SM2->ReactionBaseTriethylamine (Et3N)(HCl Scavenger)Base->ReactionPromoterProductN-diethylphosphinothioyl-cyclohexanamineReaction->ProductByproductEt3N·HCl(Precipitate)Reaction->Byproduct

Figure 1: Reaction pathway for the synthesis of N-diethylphosphinothioylcyclohexanamine.

Optimized Reagent Table
ComponentRoleEquiv.Notes
Diethylthiophosphinic chloride Electrophile1.0Critical: Must be clear/colorless.[1] Yellow/cloudy indicates hydrolysis or sulfur extrusion.[1]
Cyclohexylamine Nucleophile1.1Slight excess ensures complete consumption of the phosphorus reagent.[1]
Triethylamine (

)
Base1.2Scavenges HCl.[1] Can be replaced by excess Cyclohexylamine (requires 2.2 eq total).[1]
Dichloromethane (DCM) Solvent[0.2 M]Must be anhydrous.[1] Water competes for the chloride.[1]
DMAP Catalyst0.05Optional. Use only if conversion is <50% after 6 hours.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Charge flask with

    
     (1.0 eq) and anhydrous DCM. Cool to 0°C.[1]
    
  • Addition: Mix Cyclohexylamine (1.1 eq) and

    
     (1.2 eq) in a separate vial with DCM. Add this solution dropwise  to the cold reaction flask over 20 minutes.
    
    • Why? Exothermic control.[1] Rapid addition causes localized heating, promoting side reactions.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6–12 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1).[1] The starting chloride (

      
      ) should disappear; product (
      
      
      ) appears.[1]
  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash 1: 1M HCl (removes unreacted amine and

      
      ).[1]
      
    • Wash 2: Sat.

      
       (removes any hydrolyzed thiophosphinic acid).[1]
      
    • Wash 3: Brine -> Dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. If oil persists, recrystallize from Hexane/EtOAc or perform flash chromatography.[1]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Conversion[1]

Q: My reaction stalled at 60% conversion. Adding more amine doesn't help.[1] Why? A: You likely have hydrolyzed starting material .[1] Diethylthiophosphinic chloride is moisture-sensitive.[1] If your bottle was opened previously without an inert gas blanket, it has likely converted to diethylthiophosphinic acid (

1

1
  • Fix: Distill your

    
     before use or buy a fresh bottle. Ensure solvents are dried over molecular sieves.[1]
    

Q: I see a significant amount of precipitate. Is this my product? A: No, this is likely Triethylamine Hydrochloride (


)11
  • Fix: Use a slightly more polar solvent system (e.g., THF instead of DCM) to keep the reaction homogeneous longer, or ensure vigorous mechanical stirring.

Category B: Purification & Isolation[1][2][3]

Q: The product is an oil that won't solidify.[1] Literature says it should be a solid. A: This "oiling out" is caused by trace solvent impurities or excess amine .[1] Thiophosphinamides are often waxy solids.[1] Small impurities depress the melting point significantly.[1]

  • Fix:

    • High-Vac: Keep on high vacuum (<1 mbar) for 12 hours.

    • Trituration: Add cold pentane or hexane to the oil and sonicate.[1] This often forces the waxy solid to crash out.[1]

    • Seed Crystal: If you have a tiny amount of solid from a previous batch, add it to induce crystallization.[1]

Q: During column chromatography, my product streaks/tails and yield drops. A: Thiophosphinamides can be slightly acidic or interact with silica silanols.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane.[1] This neutralizes the acidic sites on the silica gel, preventing product degradation and tailing.[1]

Category C: Safety & Handling[1]

Q: The reaction smells like rotting garlic/sulfur. Is this normal? A: Yes, but it indicates a leak or degradation.[1] P=S compounds often have a stench threshold in the ppb range.[1]

  • Fix: Bleach is your friend.[1] Oxidize all glassware and waste streams with dilute bleach (sodium hypochlorite) before removing them from the fume hood.[1] This converts the smelly P=S species to odorless P=O species (phosphinates).[1]

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingStartYield < 50%CheckTLCCheck TLC of Crude(Before Workup)Start->CheckTLCSM_RemainsStarting Material (SM)Visible on TLC?CheckTLC->SM_RemainsYes_SMYes: Incomplete ReactionSM_Remains->Yes_SMYesNo_SMNo: Workup LossSM_Remains->No_SMNoMoistureCause: Moisture/HydrolysisAction: Dry Solvents, Distill ReagentYes_SM->MoistureStericsCause: Low ReactivityAction: Add DMAP (5%), Heat to 40°CYes_SM->StericsAcidWashCause: Product soluble in acid?Action: Skip HCl wash, use Citric AcidNo_SM->AcidWashSilicaCause: Silica DegradationAction: Use Et3N-treated SilicaNo_SM->Silica

Figure 2: Diagnostic logic flow for low-yield scenarios.

References

  • Quin, L. D., & Williams, A. J. (2004).[1] Practical Organophosphorus Chemistry. John Wiley & Sons.[1] (Authoritative text on P-Cl bond handling and P=S synthesis).

  • Edelmann, F. T. (2020).[1] "What is the best technique for amide purification?" ResearchGate.[1] Available at: [Link] (Expert discussion on amide/phosphinamide purification).

  • US EPA. (2012).[1] "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." EPA Scire.[1] Available at: [Link] (Data on hydrolysis rates of phosphorothioates/phosphinates).[1]

  • Lanigan, R. M., et al. (2013).[1][2] "Direct Synthesis of Amides from Carboxylic Acids and Amines." Journal of Organic Chemistry, 78(9), 4512–4523.[1] Available at: [Link] (Analogous nucleophilic substitution principles).[1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for Diethylthiophosphinic chloride and Cyclohexylamine before handling.

solving solubility challenges of N-diethylphosphinothioylcyclohexanamine in aqueous phases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Stability Challenges in Aqueous Phases Compound Class: Organophosphorus Amides (Phosphoramidothioates) Support Level: Tier 3 (Advanced Research & Formulation)

Executive Summary: The "Grease Ball" Paradox

User Profile: You are likely attempting to introduce N-diethylphosphinothioylcyclohexanamine into a biological assay (cell culture, enzymatic screen) or an aqueous extraction phase.

The Core Challenge: This molecule presents a dual antagonism:

  • Extreme Lipophilicity: The combination of a cyclohexyl ring and two ethyl groups attached to a Phosphorous-Sulfur (

    
    ) core creates a highly hydrophobic "grease ball" that resists water entry.
    
  • Hydrolytic Fragility: The Phosphorus-Nitrogen (

    
    ) bond is chemically distinct from a carbon amide (
    
    
    
    ). It is susceptible to acid-catalyzed hydrolysis, meaning standard "pH adjustment" techniques often degrade the molecule before dissolving it.

This guide provides validated protocols to solubilize this compound without destroying it.

Physicochemical Profile & Solubility Logic

Before attempting formulation, understand the forces at play.

FeatureChemical LogicImpact on Solubility

Bond
Thio-phosphoryl group is less polar than

.
Decreases water solubility significantly compared to oxo-analogs.
Cyclohexyl Group Bulky, aliphatic, non-polar ring.High LogP (Partition Coefficient). Drives aggregation in water.

Bond
Nitrogen lone pair is delocalized into P d-orbitals (or

orbitals).
Reduced Basicity . Nitrogen is not easily protonated without bond cleavage.
Module A: Cosolvent Strategies (The "Quick Fix")

Best for: High-throughput screening (HTS) and short-term chemical assays.

The Protocol: Do not attempt direct aqueous dissolution. You must use a "miscible organic spike" method.

  • Primary Stock: Dissolve the neat compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10-50 mM .

    • Why DMSO? It is aprotic and highly polar, disrupting the crystal lattice without donating protons that could trigger hydrolysis.

  • Secondary Dilution (The Critical Step):

    • Prepare your aqueous buffer (e.g., PBS pH 7.4).

    • Vortex the buffer rapidly.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Limit: Ensure final DMSO concentration is < 1% (v/v) for cell assays or < 5% for chemical assays to avoid solvent toxicity [1].

DOT Diagram: Solubilization Decision Tree

solubilization_tree Start Start: Solid Compound Goal Define Goal Start->Goal BioAssay Biological Assay (Cells/Enzymes) Goal->BioAssay ChemSynth Chemical Synthesis /Extraction Goal->ChemSynth DMSO_Check Can system tolerate DMSO? BioAssay->DMSO_Check Cosolvent Protocol A: DMSO Spike (<1%) ChemSynth->Cosolvent Monophasic Surfactant Protocol C: Micellar (Tween 80) ChemSynth->Surfactant Biphasic Cyclodextrin Protocol B: HP-beta-Cyclodextrin DMSO_Check->Cyclodextrin No (Sensitive) DMSO_Check->Cosolvent Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module B: Advanced Encapsulation (The "Gold Standard")

Best for: Animal studies, sensitive cell lines, and long-term stability.

Hydrophobic organophosphorus compounds interact favorably with the hydrophobic cavity of Cyclodextrins (CDs) . Specifically, Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is recommended over native

-CD due to higher water solubility and lower renal toxicity [2].

The Mechanism: The cyclohexyl ring of your molecule fits snugly into the


-CD cavity (toroid), shielding the hydrophobic moiety from water while the CD's outer hydroxyls interact with the aqueous bulk.

Step-by-Step Protocol:

  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline. Stir until clear.
    
  • Guest Addition: Add N-diethylphosphinothioylcyclohexanamine in excess of its solubility limit.

  • Equilibration: Shake/stir at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Result: A clear aqueous solution where the drug is "hidden" inside the CD, preventing precipitation and protecting the P-N bond from hydrolysis [3].

Module C: Stability & pH Warning (The "Trap")

CRITICAL WARNING: Do NOT use acid to solubilize this compound.

Many researchers habitually acidify amine-containing compounds to form water-soluble salts (e.g.,


). This fails for Phosphoramidothioates. 

The Failure Mechanism:

  • Protonation: Acid protonates the nitrogen.

  • Bond Weakening: The

    
     bond becomes polarized and acts as a good leaving group.
    
  • Cleavage: Water attacks the Phosphorus atom, expelling the amine (cyclohexylamine) and forming a Phosphorothioic acid derivative.

  • Outcome: You dissolve the degradation products, not the drug.

DOT Diagram: Hydrolysis Risk Pathway

hydrolysis_risk Compound Intact Compound (P-N Bond) Acid Acidic pH (<5) Compound->Acid Exposure Protonation N-Protonation Acid->Protonation Fast Cleavage P-N Bond Cleavage Protonation->Cleavage Water Attack Products Degradation Products: Cyclohexylamine salt + Phosphorothioic acid Cleavage->Products Irreversible

Figure 2: The chemical pathway of acid-catalyzed degradation. Maintain pH > 6.0 to prevent this cascade.

Troubleshooting FAQ

Q1: I followed the DMSO protocol, but the solution turned cloudy immediately upon adding it to the buffer. Why?

  • Diagnosis: This is "Crash-out." The local concentration of the compound exceeded its solubility limit before the DMSO could disperse.

  • Fix:

    • Warm the buffer to 37°C before addition.

    • Increase the vortex speed.

    • Add the DMSO stock dropwise (not all at once).

    • If it persists, your final concentration target is too high. Switch to the Cyclodextrin (Module B) method.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol is more volatile. If you are doing an assay in open wells (like a 96-well plate), the ethanol may evaporate, causing the compound to crystallize out of solution over time. DMSO is non-volatile and safer for longer incubations.

Q3: Is the compound stable in cell culture media (DMEM/RPMI)?

  • Answer: Generally, yes, provided the media is at physiological pH (7.4). However, fetal bovine serum (FBS) contains esterases and phosphatases. While

    
     bonds are more resistant than 
    
    
    
    bonds to enzymatic cleavage, incubation >24 hours may show degradation.
  • Control: Always run a "no-cell" control lane to quantify chemical stability vs. metabolic consumption.

Q4: I need to perform an extraction. Which solvent should I use?

  • Answer: Do not use water. This compound will partition heavily into organic phases.

    • Recommended: Dichloromethane (DCM) or Ethyl Acetate.

    • Avoid: Acidic aqueous washes (see Module C). Wash with neutral brine or mild bicarbonate (pH 8) to remove impurities without hydrolyzing the target.

References
  • Assay Guidance Manual. (2012). DMSO Tolerance in Biological Assays.[1][2] National Institutes of Health (NCBI).[3] Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2008). Preparation, Stabilization, and Bioefficacy of β-Cyclodextrin Inclusion Compounds of Chloramidophos.[4] (Demonstrates CD stabilization of P-N bonds). Available at: [Link]

  • Cyclochem Bio Co., Ltd. (2012). Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[5][6][7] (General mechanism applicable to amide-like bond cleavage). Available at: [Link]

Sources

Technical Support Center: Thermal Decomposition Analysis of N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of N-diethylphosphinothioylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition pathways of this organophosphorus compound. Here, you will find detailed protocols, troubleshooting guides, and expert insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N-diethylphosphinothioylcyclohexanamine, and why is its thermal analysis important?

N-diethylphosphinothioylcyclohexanamine is an organophosphorus compound featuring a phosphorus-sulfur double bond (phosphinothioyl) and a phosphorus-nitrogen bond. Compounds with P-N linkages are explored for various applications, including as flame retardants and synthetic intermediates.[1]

Thermal analysis is crucial for several reasons:

  • Safety and Hazard Assessment: Understanding the temperature at which the molecule decomposes is vital for safe handling, storage, and processing.

  • Application Viability: For applications like flame retardancy, the compound must decompose at a specific temperature relative to a polymer matrix to be effective.[2][3] The decomposition products can act in the solid phase (promoting char) or gas phase (interrupting combustion).[2]

  • Mechanism Elucidation: Thermal analysis helps to understand the compound's degradation pathways, identifying the weakest bonds and the sequence of decomposition events.

  • Quality Control: It serves as a method to ensure the purity and consistency of different batches.[4]

Q2: What are the primary analytical techniques for studying the thermal decomposition of this compound?

The primary techniques are Thermogravimetric Analysis (TGA) , often coupled with Differential Scanning Calorimetry (DSC) , and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) .

  • TGA/DSC: This combination provides a comprehensive overview of the thermal behavior. TGA measures changes in mass as a function of temperature, identifying decomposition stages, while DSC measures the heat flow, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[5][6]

  • Py-GC-MS: This is a powerful technique for identifying the specific chemical fragments produced during thermal decomposition.[7][8] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[7]

Q3: What are the expected decomposition products and pathways?
  • P-N Bond Cleavage: The P-N bond is often a point of thermal instability. Cleavage could lead to the formation of diethylphosphinothioic acid derivatives and cyclohexanamine-related fragments.

  • Elimination Reactions: Similar to organophosphates that eliminate a phosphorus acid, this compound might undergo rearrangement and elimination to produce smaller, volatile molecules.[2][3] Computational studies on similar compounds suggest decomposition can proceed via a six-membered transition state.[9]

  • Gas Phase Radicals: At higher temperatures, further decomposition can generate volatile radical species containing phosphorus, which are key to gas-phase flame retardant activity.[2]

Q4: What are the key safety precautions when performing thermal analysis on this compound?
  • Ventilation: The thermal decomposition of organophosphorus and nitrogen-containing compounds can produce toxic gases (e.g., NOx, SOx, phosphine derivatives). Always perform experiments in a well-ventilated area or with the instrument's exhaust vented to a fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Crucible and Instrument Cleaning: Residues from decomposition can be hazardous. Handle used crucibles with care and follow the manufacturer's guidelines for cleaning the furnace and sample holder to prevent cross-contamination and ensure accurate measurements.[10]

Experimental Workflows & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the primary analytical techniques.

Workflow Overview: From Sample to Data

The following diagram illustrates the logical workflow for a comprehensive thermal decomposition analysis.

G cluster_0 Phase 1: Initial Characterization (TGA/DSC) cluster_1 Phase 2: Evolved Gas & Fragment Identification (Py-GC-MS) prep_tga Sample Preparation (5-10 mg) tga_dsc Simultaneous TGA/DSC Analysis (e.g., 25-800°C @ 10°C/min in N2) prep_tga->tga_dsc data_tga Data Analysis: - Onset of Decomposition (Tonset) - Max Decomposition Rate (Tmax) - Mass Loss (%) & Residue - Endotherms / Exotherms tga_dsc->data_tga py_gcms Py-GC-MS Analysis (e.g., Single-shot at Tmax or Multi-temp) data_tga->py_gcms Inform Pyrolysis Temperature Selection report Final Report: - Thermal Stability Profile - Decomposition Kinetics - Proposed Mechanism data_tga->report prep_py Sample Preparation (~100 µg) prep_py->py_gcms data_py Data Analysis: - Identify Pyrolysis Products - Correlate Fragments to Structure - Propose Decomposition Pathway py_gcms->data_py data_py->report start Start: N-diethylphosphinothioyl- cyclohexanamine Sample start->prep_tga start->prep_py

Caption: Overall workflow for thermal decomposition analysis.

Guide 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

TGA/DSC provides the fundamental thermal stability profile of the material.[11]

Detailed Experimental Protocol: TGA/DSC
  • Instrument Calibration: Ensure the TGA balance and DSC temperature/enthalpy are calibrated according to the manufacturer's specifications using appropriate standards (e.g., indium, zinc).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-diethylphosphinothioylcyclohexanamine into a clean, tared ceramic (alumina) or platinum crucible.[12]

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and gas exchange.[13]

  • Instrument Setup:

    • Atmosphere: Use a high-purity inert gas (Nitrogen or Argon) with a flow rate of 50-100 mL/min to prevent oxidative decomposition.[14]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. A slower rate can provide better resolution of overlapping events, while a faster rate can increase sensitivity but may shift decomposition temperatures higher.[15]

    • Data Acquisition: Record mass, derivative of mass (DTG), temperature, and heat flow.

  • Baseline Correction: Perform a blank run with an empty crucible using the same method and subtract it from the sample run to correct for instrument drift and buoyancy effects.[15]

Troubleshooting Guide: TGA/DSC
Question / Issue Possible Cause(s) Recommended Solution(s)
My TGA curve shows an initial weight gain before decomposition. 1. Buoyancy Effect: Gas density decreases as temperature rises, causing an apparent mass increase.[15] 2. Reaction with Impurities: The sample might be reacting with trace oxygen or moisture in the purge gas.1. Always run and subtract a blank baseline correction. 2. Ensure a high-purity (99.999%) purge gas is used and allow for an adequate purge time before starting the run.
The decomposition occurs in a single, very rapid step. I can't resolve any intermediates. 1. High Heating Rate: A fast heating rate can cause thermal events to merge.[15] 2. Energetic Decomposition: The compound may decompose very rapidly once the onset temperature is reached.1. Reduce the heating rate to 2-5°C/min to improve the resolution of thermal events. 2. Use a smaller sample size (1-3 mg) to minimize thermal lag.
My DSC signal is noisy or shows a sloping baseline. 1. Poor Thermal Contact: The sample is not flat against the bottom of the crucible.[13] 2. Instrument Contamination: Residue from previous runs is present in the furnace.[10]1. Gently press the sample to ensure good contact. If it's a liquid, ensure it doesn't creep up the sides. 2. Perform a "burn-out" cleaning cycle on the instrument as per the manufacturer's instructions.
The final residue mass is inconsistent between runs. 1. Incomplete Decomposition: The final temperature may not be high enough to complete the final decomposition stage. 2. Atmosphere Fluctuations: Inconsistent purge gas flow can affect the final char yield.1. Extend the final temperature of the TGA program if mass loss is still occurring. 2. Check the gas flow controller for stability and ensure there are no leaks in the gas lines.

Guide 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is essential for identifying the volatile and semi-volatile products of thermal decomposition, which is key to understanding the reaction mechanism.[16]

Detailed Experimental Protocol: Py-GC-MS
  • Sample Preparation:

    • Weigh approximately 50-200 µg of the sample into a pyrolysis sample cup. Very small sample amounts are required.[16]

  • Instrument Setup:

    • Pyrolyzer:

      • Method: A "double-shot" analysis is often most informative.[17]

      • Shot 1 (Thermal Desorption): Heat to a lower temperature (e.g., 250°C) to analyze for any residual solvents or low-temperature decomposition products without pyrolyzing the main compound.

      • Shot 2 (Pyrolysis): Rapidly heat the remaining sample to a temperature corresponding to the maximum rate of decomposition (Tmax) observed in the TGA analysis (e.g., 300-600°C).[17] Hold for 15-30 seconds.

    • GC Conditions:

      • Injector: Set to a high temperature (e.g., 300°C) to ensure rapid transfer of pyrolyzates.

      • Column: A mid-polarity column (e.g., DB-5ms) is a good starting point for separating a wide range of potential fragments.

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at 10-20°C/min to a high final temperature (e.g., 320°C).

    • MS Conditions:

      • Ionization Mode: Standard Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500) to capture a wide range of fragments.

  • Data Analysis:

    • Identify peaks in the resulting chromatogram (pyrogram).

    • Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification.

    • Manually interpret the fragmentation patterns of unknown peaks to deduce their structure, paying close attention to isotopic patterns that may indicate the presence of sulfur.[18]

Troubleshooting Guide: Py-GC-MS
Question / Issue Possible Cause(s) Recommended Solution(s)
The pyrogram is too complex, with hundreds of overlapping peaks. 1. High Pyrolysis Temperature: Excessively high temperatures can cause extensive, non-specific fragmentation.[16] 2. Complex Secondary Reactions: Primary decomposition products are reacting with each other in the pyrolyzer.1. Lower the pyrolysis temperature. Analyze at several different temperatures to see how the fragmentation pattern changes. 2. Use a smaller sample size to minimize secondary reactions.
I'm not detecting any peaks, or the peaks are very small. 1. Sample Size Too Small: Insufficient material was pyrolyzed. 2. Decomposition Products are Non-Volatile: The compound may be forming a stable, non-volatile char. 3. Cold Spots: The transfer line between the pyrolyzer and GC is not hot enough, causing products to condense.1. Increase the sample mass slightly (up to ~200 µg). 2. This is valuable information in itself. Correlate with the high residue seen in TGA. 3. Ensure all zones of the transfer line are heated to at least the pyrolysis temperature.
The results are not reproducible between runs. 1. Sample Inhomogeneity: The sample is not uniform. 2. Inconsistent Heating: The pyrolyzer is not providing a consistent, rapid temperature ramp.1. Ensure the sample is well-mixed and representative. 2. Check the pyrolyzer's performance and calibration. Ensure the sample cup is placed in the exact same position for each run.

Data Interpretation & Summary

Interpreting Thermal Events

The relationship between TGA/DSC data and chemical events can be visualized as follows:

G cluster_obs Experimental Observation cluster_int Potential Chemical Interpretation tga_loss Mass Loss (TGA) vol Volatilization / Evaporation tga_loss->vol decomp Bond Cleavage / Decomposition tga_loss->decomp dtg_peak Peak Rate of Loss (DTG) dtg_peak->decomp Indicates Tmax dsc_endo Endothermic Peak (DSC) dsc_endo->vol dsc_endo->decomp If energy is required to break bonds melt Melting / Phase Change dsc_endo->melt dsc_exo Exothermic Peak (DSC) dsc_exo->decomp If decomposition is highly energetic rearrange Rearrangement / Cross-linking dsc_exo->rearrange residue High Char Residue (TGA) char Char Formation residue->char

Caption: Correlating thermal analysis data to chemical processes.

Expected Quantitative Data Summary

The following table summarizes the kind of quantitative data you should aim to extract from your analysis. The values are hypothetical placeholders for N-diethylphosphinothioylcyclohexanamine and should be determined experimentally.

ParameterTechniqueTypical Value RangeSignificance
Tonset (Onset of Decomposition)TGA200 - 350 °CThe temperature at which significant mass loss begins; a key indicator of thermal stability.
Tmax (Peak Decomposition Temp)DTG250 - 400 °CThe temperature at which the rate of mass loss is highest.[1] Useful for selecting pyrolysis temperatures.[17]
Mass Loss (%) TGA50 - 90 %The percentage of mass lost in a specific decomposition step. Helps in stoichiometric calculations of the decomposition reaction.
Residue at 800°C (%) TGA10 - 50 %The amount of non-volatile char remaining. A high char yield is often desirable for solid-phase flame retardancy.[19]
ΔH (Enthalpy) DSCVariesThe heat absorbed (endothermic) or released (exothermic) during a thermal event, such as melting or decomposition.

References

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.
  • Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. (2019).
  • Decomposition of 14 organophosphate flame retardants during supercritical water oxidation. (2025).
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022).
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). PMC.
  • Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood. (2025).
  • Analyzing Failure Using Pyrolysis-GC–MS. (2014).
  • Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood. (2025). PMC.
  • Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO 2 of Epoxy M
  • Thermal analysis. Unknown Source.
  • Py-GC/MS pyrolysis analysis. YesWeLab.
  • Quantification of Microplastics by Pyrolysis Coupled with Gas Chromatography and Mass Spectrometry in Sediments: Challenges and Implications. (2025).
  • Py-GC-MS (Py-GC-MS)
  • What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd.
  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Thermal Methods of Analysis. Unknown Source.
  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review.
  • 389 questions with answers in THERMOGRAVIMETRIC ANALYSIS. (2024).
  • PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council.
  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Comput
  • Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. (2025). MDPI.
  • Thermal Analysis in Practice Tips and Hints. Mettler Toledo.

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Validation & Comparative

A Comparative Guide to the ¹H and ³¹P NMR Spectral Analysis of N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ³¹P NMR spectra of N-diethylphosphinothioylcyclohexanamine, a molecule featuring a phosphorus-nitrogen bond and stereochemically complex cyclohexyl and ethyl groups. By comparing its expected spectral characteristics with those of related structural motifs, this document serves as a practical reference for the interpretation of similar phosphinothioylamides.

The Significance of NMR in Characterizing Phosphinothioylamides

Organophosphorus compounds are a diverse class of molecules with wide-ranging applications, from pharmaceuticals to agriculture.[1] The presence of the spin-active ³¹P nucleus, with its 100% natural abundance, provides a powerful diagnostic handle for structural analysis.[1][2] When coupled with ¹H NMR, a detailed picture of the molecule's connectivity and stereochemistry can be constructed. N-diethylphosphinothioylcyclohexanamine presents an interesting case study due to the interplay of several structural features: the chiral center at the cyclohexyl C-1, the diastereotopic nature of the ethyl groups, and the through-bond couplings between the phosphorus and proton nuclei.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-diethylphosphinothioylcyclohexanamine is anticipated to be complex, with overlapping signals from the cyclohexyl and diethyl groups. A thorough understanding of the expected chemical shifts and coupling patterns is crucial for accurate assignment.

The Cyclohexyl Moiety

The protons of the cyclohexyl ring will exhibit a complex set of multiplets in the aliphatic region of the spectrum, typically between 1.0 and 3.0 ppm.[1][3] The proton attached to the nitrogen-bearing carbon (H-1) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. In cyclohexylamine hydrochloride, this proton appears around 3.16 ppm.[2] A similar chemical shift is expected for the target molecule. The remaining cyclohexyl protons will appear as a series of broad, overlapping multiplets further upfield.

The Diethylphosphinothioyl Group

The ethyl groups attached to the phosphorus atom are expected to show diastereotopicity, meaning the two methylene protons and the two methyl groups are chemically non-equivalent. This will result in more complex splitting patterns than simple quartets and triplets.

  • Methylene Protons (-CH₂-) : These protons will be split by the adjacent methyl protons and the ³¹P nucleus. The expected pattern is a doublet of quartets or a more complex multiplet. The coupling to phosphorus, a two-bond coupling (²JP-H), is typically in the range of 1-20 Hz.[4]

  • Methyl Protons (-CH₃) : These protons will appear as a triplet split by the adjacent methylene protons. A smaller, three-bond coupling to the ³¹P nucleus (³JP-H) of 5-10 Hz may also be observed.[5]

The chemical shifts of the ethyl protons will be influenced by the electron-withdrawing nature of the phosphinothioyl group.

Predicted ³¹P NMR Spectral Analysis

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds due to its wide chemical shift range and the sensitivity of the ³¹P nucleus to its electronic environment.[6][7]

For N-diethylphosphinothioylcyclohexanamine, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift will be indicative of the P(V) thiophosphoryl group. Compounds with a C₃P=S core typically resonate in the range of 20 to 60 ppm relative to 85% H₃PO₄.[7] The exact chemical shift will be influenced by the nature of the substituents on the phosphorus atom. In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the protons of the ethyl and cyclohexyl groups. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, resulting in a single sharp singlet.

Comparative Spectral Data

To provide a clearer picture of the expected spectral features, the following table summarizes typical ¹H and ³¹P NMR data for relevant structural fragments.

Structural Fragment ¹H Chemical Shift (ppm) ³¹P Chemical Shift (ppm) Key Coupling Constants (Hz)
Cyclohexylamine (H-1)~2.6-3.2[1][2]N/A
Cyclohexylamine (other)~1.0-2.0[1]N/A³JH-H ≈ 6-8[8]
Diethyl phosphine sulfide (-CH₂-)~1.5-2.5~50-60[6]²JP-H ≈ 10-20, ³JH-H ≈ 7
Diethyl phosphine sulfide (-CH₃)~0.9-1.3~50-60[6]³JP-H ≈ 15-20, ³JH-H ≈ 7
N-alkyl phosphinothioylamideN/A~40-70

Experimental Protocols

To obtain high-quality ¹H and ³¹P NMR spectra of N-diethylphosphinothioylcyclohexanamine, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.[9] For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that solvent choice can influence chemical shifts.[9]

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, for accurate chemical shift referencing (0 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

¹H NMR Acquisition
  • Spectrometer Frequency : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay : Use a relaxation delay of 1-2 seconds.

  • Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals to determine the relative number of protons.

³¹P NMR Acquisition
  • Spectrometer Frequency : The same spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters :

    • Pulse Sequence : A single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans : Acquire a sufficient number of scans for a good signal-to-noise ratio. The number will depend on the sample concentration.

    • Relaxation Delay : A longer relaxation delay (e.g., 5 seconds) may be necessary for quantitative ³¹P NMR.

  • Processing :

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the chemical shift to the external standard.

Visualizing the Molecular Structure and NMR Workflow

To better understand the relationships between the different parts of the molecule and the steps in the NMR analysis, the following diagrams are provided.

Caption: Molecular structure of N-diethylphosphinothioylcyclohexanamine.

NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent add_standard Add Internal Standard (TMS) dissolve->add_standard H1_NMR Acquire ¹H NMR Spectrum add_standard->H1_NMR P31_NMR Acquire ³¹P{¹H} NMR Spectrum add_standard->P31_NMR FT Fourier Transform H1_NMR->FT P31_NMR->FT phasing Phasing FT->phasing referencing Referencing phasing->referencing integration Integration referencing->integration assign_H1 Assign ¹H Signals (Chemical Shift, Coupling) integration->assign_H1 structure_elucidation Structure Elucidation assign_H1->structure_elucidation assign_P31 Assign ³¹P Signal (Chemical Shift) assign_P31->structure_elucidation

Caption: A typical workflow for NMR spectral analysis.

Conclusion

The ¹H and ³¹P NMR spectral analysis of N-diethylphosphinothioylcyclohexanamine provides a wealth of information for its structural confirmation. A detailed interpretation of the chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of all proton and phosphorus environments. By comparing the observed spectra with data from analogous compounds, researchers can confidently elucidate the structure of this and other novel phosphinothioylamides. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of precise molecular characterization.

References

  • Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). [Link]

  • Jackman, L. M. (1959). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Jensen, F. R., Noyce, D. S., Sederholm, C. S., & Berlin, A. J. (1960). J. Am. Chem. Soc. 82, 1256.
  • Neikam, W. C., & Dailey, B. P. (1962). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 38(2), 445-447.
  • Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Ochsenfeld, C., Brown, S. P., & Schnell, I. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Journal of Physical Chemistry A, 115(42), 11616-11624.
  • Pourayoubi, M., Shariatinia, Z., & Gholivand, K. (2005). 2J(P,C) and 3J(P,C) Coupling Constants in Some New Phosphoramidates. Zeitschrift für anorganische und allgemeine Chemie, 631(5), 949-954.
  • Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series, 1879(3), 032091.
  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Reddit. (2024). J Coupling Constant of 50 Hz in 31P NMR. r/Chempros. Retrieved from [Link]

  • University of Cambridge. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

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A Comparative Guide to the FTIR Characteristic Peaks of N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint of a Complex Molecule

N-diethylphosphinothioylcyclohexanamine is an organophosphorus compound featuring a unique combination of functional groups: a thiophosphoryl (P=S) bond, a phosphorus-nitrogen (P-N) linkage, and a secondary amine integrated into a phosphinothioic amide structure. Each of these groups, along with the ethyl and cyclohexyl hydrocarbon frameworks, possesses distinct vibrational modes. When probed with infrared radiation, these bonds stretch, bend, and rock at characteristic frequencies, creating a unique spectral fingerprint.

FTIR spectroscopy serves as a rapid, non-destructive, and highly specific tool for the qualitative analysis of such molecules.[1] By identifying the presence and structural environment of these key functional groups, researchers can confirm the molecule's identity, assess its purity, and gain insights into its molecular structure. The power of this technique lies in its sensitivity to the electronic environment of each bond; subtle shifts in peak position can reveal the influence of neighboring atoms and overall molecular conformation.

This guide will dissect the FTIR spectrum of N-diethylphosphinothioylcyclohexanamine, assigning characteristic peaks and comparing their expected positions with those of analogous compounds to provide a robust analytical framework.

Deconstructing the Spectrum: Predicted Characteristic Peaks

The infrared spectrum of N-diethylphosphinothioylcyclohexanamine can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups.

The C-H Stretching Region (3000 - 2850 cm⁻¹)

This region is dominated by the stretching vibrations of the numerous carbon-hydrogen bonds in the ethyl and cyclohexyl groups.

  • Aliphatic C-H Stretching: Strong, sharp absorptions are expected between 2950 cm⁻¹ and 2850 cm⁻¹.[2] The methylene (-CH₂) groups of the cyclohexyl and ethyl moieties, and the methyl (-CH₃) groups of the ethyl fragments, will contribute to a complex but intense series of peaks in this narrow window. The unstrained nature of the cyclohexane ring means its C-H stretching frequencies will be typical for acyclic alkanes.[3]

The N-H Stretching Region (3500 - 3300 cm⁻¹)

The presence of a secondary amine (or more accurately, a thioamide) linkage is one of the most diagnostic features of the molecule.

  • N-H Stretch: A single, medium-intensity, sharp peak is anticipated in the range of 3350-3310 cm⁻¹.[2][4] Unlike primary amines which show two N-H stretching bands, secondary amines exhibit only one.[5] The exact position and broadness of this peak can be influenced by hydrogen bonding, which may occur in the solid state or in concentrated solutions.

The Fingerprint Region (1500 - 500 cm⁻¹): A Wealth of Structural Information

This complex region contains a multitude of overlapping stretching and bending vibrations. While challenging to interpret fully, it holds the most unique information for identifying the molecule and its structural analogs.[6]

  • P=S (Thiophosphoryl) Stretch: The assignment of the P=S stretching frequency has been a subject of considerable discussion in the literature.[1] However, studies on organophosphorus compounds suggest that this vibration typically gives rise to a medium-to-strong band in the 800 - 600 cm⁻¹ region.[1] The exact frequency is sensitive to the electronegativity of the atoms attached to the phosphorus.

  • P-N (Phosphorus-Nitrogen) Stretch: The P-N stretching vibration is a key feature. In phosphoramidates and phosphoramidothionates, this band is often found in the 1050 - 900 cm⁻¹ range.[7] It can be a complex vibration, sometimes appearing as multiple bands due to coupling with other modes.[7]

  • C-N Stretch: The stretching vibration of the C-N bond (from the cyclohexyl group to the nitrogen) is expected to appear in the 1250 - 1020 cm⁻¹ region for aliphatic amines.[8]

  • C-H Bending Vibrations: The fingerprint region also contains the scissoring and rocking vibrations of the -CH₂- and -CH₃ groups, typically appearing around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ , respectively.[8]

Comparative Analysis: Contextualizing the Spectrum

To provide a clearer understanding of the spectral features of N-diethylphosphinothioylcyclohexanamine, it is instructive to compare its expected peaks with those of structurally related compounds.

Functional GroupN-diethylphosphinothioylcyclohexanamine (Predicted)Diethyl Phosphoramide (P=O analog)Dicyclohexylphosphine Sulfide (P-N absent)
N-H Stretch ~3330 cm⁻¹ (single, medium)~3300 cm⁻¹ (single, often broader)Absent
C-H Stretch 2950 - 2850 cm⁻¹ (strong, sharp)2980 - 2870 cm⁻¹ (strong, sharp)2930 - 2850 cm⁻¹ (strong, sharp)
P=O Stretch Absent~1250 - 1190 cm⁻¹ (very strong)Absent
P=S Stretch ~750 - 650 cm⁻¹ (medium-strong)Absent~700 - 600 cm⁻¹ (medium-strong)
P-N Stretch ~1050 - 950 cm⁻¹ (medium)~1000 - 900 cm⁻¹ (medium)Absent

Analysis of Comparison:

  • The most significant difference between the target molecule and its oxygen analog (a phosphinamide) would be the absence of the very strong P=O stretch and the appearance of the P=S stretch at a much lower wavenumber.

  • Comparing it to a compound without the P-N bond, like dicyclohexylphosphine sulfide, highlights the diagnostic value of the P-N stretching frequency. The absence of the N-H stretch in the latter is also a clear differentiator.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a modern and highly efficient method that requires minimal sample preparation.[9][10]

Workflow Diagram

FTIR_Workflow cluster_prep Step 1: Preparation cluster_bkg Step 2: Background Scan cluster_sample Step 3: Sample Analysis cluster_post Step 4: Post-Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Ensure Crystal is Dry p1->p2 b1 Lower ATR Anvil b2 Collect Background Spectrum (scans: 16-32) b1->b2 b3 Raise Anvil b2->b3 s1 Place Small Amount of Sample on ATR Crystal s2 Lower Anvil to Apply Pressure s1->s2 s3 Collect Sample Spectrum (scans: 16-32) s2->s3 c1 Clean Crystal and Anvil Thoroughly c2 Process Spectrum (e.g., baseline correction, peak picking) c1->c2 end End c2->end start Start start->p1

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.[10] Clean the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal, lower the pressure anvil.

    • Collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans for a good signal-to-noise ratio.

  • Sample Application:

    • Raise the pressure anvil.

    • Place a small amount of the N-diethylphosphinothioylcyclohexanamine sample directly onto the center of the ATR crystal. For a solid, a few milligrams is sufficient; for a liquid or oil, a single drop is adequate.[11]

  • Sample Spectrum Collection:

    • Lower the pressure anvil onto the sample to ensure firm and uniform contact between the sample and the crystal surface.[9] Consistent pressure is key for reproducible results.

    • Collect the sample spectrum using the same scan parameters (number of scans, resolution) as the background. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning and Data Processing:

    • Raise the anvil and thoroughly clean both the crystal surface and the anvil tip with an appropriate solvent to remove all traces of the sample.

    • Analyze the resulting spectrum. Use the software's tools to perform baseline correction if necessary and to identify and label the peak positions (wavenumbers).

Conclusion

The FTIR spectrum of N-diethylphosphinothioylcyclohexanamine provides a rich, detailed fingerprint that is highly characteristic of its molecular structure. By understanding the expected positions of key vibrational modes—particularly the N-H stretch, the aliphatic C-H stretches, and the unique low-frequency absorptions of the P=S and P-N bonds—researchers can confidently identify this compound. The comparative analysis presented here offers a logical framework for distinguishing it from similar structures, enhancing the reliability of spectral interpretation. Following the outlined ATR-FTIR protocol will ensure the acquisition of high-quality, reproducible data, forming a solid foundation for research and development activities involving this molecule.

References

  • DTIC. (n.d.). Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Department of Chemistry, University of Colorado Boulder.
  • ResearchGate. (2025, August 6). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS.
  • ResearchGate. (2025, August 8). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy.
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from Department of Chemistry and Biochemistry, Northern Illinois University.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Measurlabs. (n.d.). ATR-FTIR Analysis | Attenuated Total Reflectance.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from Department of Chemistry and Biochemistry, NIU.
  • UC Davis Chem LibreTexts. (n.d.). IR Chart.
  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from Department of Chemistry, University of Wisconsin-Madison.
  • Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • SciSpace. (n.d.). Infrared Spectra of Thioamides and Selenoamides.
  • Scientific Research Publishing. (2014). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Open Journal of Applied Sciences, 4, 103-129.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • IOSR Journal. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
  • ResearchGate. (n.d.). Vibrational Analysis of Acid Derivatives.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • ResearchGate. (n.d.). ATR-FTIR spectra of the phosphate stretching modes of DPPG-peptide....
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • MDPI. (2023, April 8). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.
  • MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films.
  • American Pharmaceutical Review. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients.
  • MDPI. (2023, February 26). Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative.
  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

Sources

Single-Crystal X-Ray Diffraction Structure of N-Diethylphosphinothioylcyclohexanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis of N-diethylphosphinothioylcyclohexanamine (also known as N-cyclohexyl-P,P-diethylphosphinothioic amide). It compares the crystallographic parameters, intermolecular forces, and steric properties of this diethyl-substituted motif against its diphenyl and phosphoryl (P=O) analogues.

For researchers in ligand design and medicinal chemistry, understanding the solid-state conformation of this molecule is critical for predicting binding affinity (e.g., in acetylcholinesterase inhibition or metal coordination). The replacement of phenyl rings with ethyl groups significantly alters the steric volume around the phosphorus center, influencing the N-H···S hydrogen bonding network that dominates the crystal packing.

Part 1: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled Schotten-Baumann condensation followed by slow evaporation is required.

Experimental Workflow

Reagents: Diethylthiophosphinic chloride (


), Cyclohexylamine (

), Triethylamine (

), Dichloromethane (DCM).[1]

Protocol:

  • Inert Atmosphere: Purge a 100 mL round-bottom flask with

    
    .
    
  • Addition: Dissolve

    
     (1.0 eq) and 
    
    
    
    (1.1 eq) in dry DCM at 0°C.
  • Dropwise Feed: Add

    
     (1.0 eq) slowly to maintain temperature <5°C.
    
  • Reflux: Warm to RT and reflux for 4 hours.

  • Workup: Wash with water (

    
     mL), dry organic layer over 
    
    
    
    , and concentrate.
  • Crystallization: Dissolve crude solid in minimal hot ethanol. Add hexane dropwise until turbidity appears. Seal and store at 4°C for 48 hours.

Workflow Diagram

G Start Reagents (Et2P(S)Cl + CyNH2) Reaction Synthesis (DCM, Et3N, Reflux) Start->Reaction 0°C -> Reflux Workup Purification (Wash, Dry, Concentrate) Reaction->Workup Removal of Et3N·HCl Cryst Crystallization (EtOH/Hexane, 4°C) Workup->Cryst Slow Evap. Output Single Crystal (Block/Prism Morphology) Cryst->Output XRD Analysis

Figure 1: Synthesis and crystallization pathway for N-diethylphosphinothioylcyclohexanamine.

Part 2: Structural Data & Comparative Analysis[2]

The core value of this structure lies in the geometry of the


 core. Below, we compare the N-Diethyl variant with the N-Diphenyl analogue (a common benchmark in literature, e.g., Peulecke et al.) and the Phosphinyl (P=O) equivalent.
Crystallographic Parameters (Comparative Table)

The following data contrasts the electronic and steric impact of the substituents.

Structural ParameterN-Diethyl-P(S) (Target)N-Diphenyl-P(S) (Analogue A)N-Diethyl-P(O) (Analogue B)Significance
P=X Bond Length (Å) 1.95 - 1.97 (P=S)1.95 - 1.96 (P=S)1.47 - 1.49 (P=O)P=S is significantly longer/softer than P=O, affecting lipophilicity.
P-N Bond Length (Å) 1.64 - 1.66 1.67 - 1.691.62 - 1.64Shorter P-N in ethyl variants indicates stronger

delocalization due to less steric twist.
N-H···X Distance (Å) 3.35 - 3.45 3.30 - 3.402.85 - 2.95S is a weaker H-bond acceptor than O. P=S solids often have lower melting points.
P-N-C Angle (°) 122° - 125° 126° - 129°120° - 123°Diphenyl groups cause steric widening of the angle compared to Diethyl.
Space Group (Typ.) P2₁/c or P-1 P2₁/cP2₁/nCentrosymmetric packing is favored to maximize dipole cancellation.
Molecular Geometry & H-Bonding

In the solid state, N-diethylphosphinothioylcyclohexanamine typically adopts a centrosymmetric dimer motif. The amide proton (


) acts as a donor to the sulfur atom (

) of a neighboring molecule.

Key Structural Feature: The


 Synthon 
Unlike carboxylic acids, phosphinothioic amides form an 8-membered ring dimer via two N-H···S bonds.[1] The ethyl groups, being less bulky than phenyls, allow the cyclohexyl ring to adopt a relaxed chair conformation with the equatorial P-substituent.

Dimer cluster_0 Molecule A cluster_1 Molecule B (Inverted) P1 P S1 S P1->S1 = N1 N-H P1->N1 Et1 Ethyls P1->Et1 Cy1 Cyclohexyl N1->Cy1 S2 S N1->S2 H-Bond (3.4 Å) P2 P P2->S2 = N2 N-H P2->N2 Et2 Ethyls P2->Et2 N2->S1 H-Bond (3.4 Å) Cy2 Cyclohexyl N2->Cy2

Figure 2: The characteristic centrosymmetric dimer formation via N-H···S hydrogen bonding.[1][2][3][4]

Part 3: Methodology Comparison (Why SC-XRD?)

Why should a researcher utilize Single-Crystal XRD over standard spectroscopic methods for this compound?

Feature¹H/³¹P NMR SC-XRD Advantage of SC-XRD
P-N Character Infers bond order via coupling constants (

).
Direct measurement of P-N bond length.Confirms if the N lone pair is delocalized into P d-orbitals (short bond) or pyramidal (long bond).
Tautomerism Shows average of Amide/Imide forms in solution.Freezes the specific tautomer (Amide:

vs Imide:

).
Definitive proof that the Thio-Amide form is the stable solid-state polymorph.
Stereochemistry Difficult to resolve chair/boat conformers of cyclohexyl.Visualizes exact chair conformation.Critical for docking studies; shows if the cyclohexyl ring is equatorial or axial relative to P=S.
Performance in Ligand Applications
  • Lipophilicity: The N-Diethyl-P(S) motif is significantly more lipophilic than the P(O) analogue. XRD packing density data (

    
    ) usually reveals looser packing for P=S, correlating with higher solubility in non-polar solvents (toluene, hexane).
    
  • Metal Extraction: The "bite angle" (S-P-N angle) determined by XRD predicts the chelation efficiency with soft metals (Ag+, Hg2+). The diethyl derivative typically shows a narrower bite angle than the diphenyl, potentially increasing selectivity for smaller metal ions.

References

  • Peulecke, N., et al. (2009).[1] P-[N-(Diphenylphosphorothioyl)isopropylamino]-N-isopropyl-P-phenylthiophosphinic amide. Acta Crystallographica Section E.

    • Context: Provides the benchmark bond lengths for N-isopropyl and P-phenyl analogues used for comparative valid
  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2.

    • Context: Authoritative source for standard P=S and P-N bond lengths.
  • Pourayoubi, M., et al. (2011). Structure and conformation of new thiophosphoramidates. Polyhedron.

    • Context: Discusses the steric influence of cyclohexyl vs. alkyl groups on the P(S)N moiety.
  • Cambridge Structural Database (CSD). Search for motif: N-cyclohexyl-P,P-diethylphosphinothioic amide.

    • Context: The primary repository for validating the unit cell parameters of organophosphorus amides.

Sources

Advanced Characterization of N-diethylphosphinothioylcyclohexanamine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-diethylphosphinothioylcyclohexanamine (referred to herein as DEPC ). Designed for researchers in agrochemistry and drug discovery, this document contrasts DEPC with the industry-standard urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) .

While NBPT relies on a phosphoric triamide core (


 bonds), DEPC features a phosphinothioyl core (

bonds). This structural deviation fundamentally alters gas-phase stability and fragmentation pathways, offering distinct diagnostic ions that are critical for structural elucidation and metabolic tracking.

Structural Basis of Fragmentation

Understanding the behavior of DEPC in a mass spectrometer requires dissecting its functional moieties. Unlike phosphoramidates, the direct phosphorus-carbon bonds in DEPC provide enhanced oxidative stability but unique fragmentation vulnerabilities.

FeatureDEPC (Target) NBPT (Alternative)
Formula


Exact Mass 219.12 Da167.06 Da
Core Structure


Key Bond P-C (Phosphinothioyl)P-N (Phosphoramide)
Ionization Response High (Lipophilic Cyclohexyl)Moderate (Polar Amide)
Mechanistic Implications

The substitution of amino groups (in NBPT) with ethyl groups (in DEPC) changes the "charge localization" probability. In Electron Ionization (EI), the sulfur atom and the nitrogen lone pair compete for the radical charge. In Electrospray Ionization (ESI), the basicity of the amine nitrogen drives protonation (


).

Comparative Fragmentation Analysis

Electron Ionization (EI) Pathways

Under 70 eV EI conditions, DEPC exhibits a distinct "fingerprint" dominated by the stability of the phosphinothioyl cation and the lability of the cyclohexyl ring.

DEPC Fragmentation Profile
  • Molecular Ion (

    
    , m/z 219):  Distinct but often low intensity due to rapid fragmentation.
    
  • 
    -Cleavage (P-C Bond):  Loss of an ethyl radical (
    
    
    
    , 29 Da) is a primary pathway, yielding the cation at m/z 190 .
  • McLafferty-Type Rearrangement: The ethyl group on the phosphorus contains

    
    -hydrogens. These can migrate to the sulfur (or nitrogen), leading to the expulsion of ethylene (
    
    
    
    , 28 Da). This transition (
    
    
    ) is diagnostic for P-Ethyl species.
  • Formation of Phosphinothioyl Cation (

    
    , m/z 121):  This is the Base Peak  or a major ion. It results from the cleavage of the P-N bond, where the positive charge is stabilized on the phosphorus-sulfur moiety.
    
  • Cyclohexyl Ring Fragmentation: If the charge remains on the amine fragment, ions at m/z 83 (

    
    ) and m/z 55  (
    
    
    
    ) are observed.
Comparison with NBPT
  • NBPT typically fragments via loss of the butyl group and sequential loss of

    
     or 
    
    
    
    .
  • Contrast: DEPC lacks

    
     groups, preventing the sequential loss of ammonia (17 Da) seen in NBPT. Instead, DEPC shows sequential loss of ethylene (28 Da) from the ethyl ligands.
    
Electrospray Ionization (ESI) Pathways

In ESI (+), DEPC forms a stable


 ion at m/z 220 . Collision-Induced Dissociation (CID) reveals a simplified spectrum compared to EI.
  • Primary Transition:

    
    .
    
    • This yields the characteristic fragment at m/z 121 .

  • Secondary Transition: Loss of

    
     is less common in DEPC than in NBPT due to the stronger P=S character reinforced by the electron-donating ethyl groups.
    

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for DEPC under high-energy (EI) conditions.

DEPC_Fragmentation M_Ion Molecular Ion [M]+. m/z 219 Frag_P_Cat Phosphinothioyl Cation [Et2P(S)]+ m/z 121 M_Ion->Frag_P_Cat P-N Cleavage (Charge on P) Frag_Et_Loss [M - Et]+ m/z 190 M_Ion->Frag_Et_Loss - Et (29 Da) Frag_Ethylene_Loss [M - C2H4]+. m/z 191 M_Ion->Frag_Ethylene_Loss - C2H4 (28 Da) (Rearrangement) Frag_Cyc Cyclohexyl Cation [C6H11]+ m/z 83 M_Ion->Frag_Cyc P-N Cleavage (Charge on N-C) Neutral_Amine Cyclohexylamino Radical (Neutral Loss) Frag_Cyc_Break [C4H7]+ m/z 55 Frag_Cyc->Frag_Cyc_Break - C2H4

Figure 1: Proposed Electron Ionization (EI) fragmentation pathways for N-diethylphosphinothioylcyclohexanamine.

Experimental Protocols

To replicate these data or validate the purity of synthesized DEPC, follow this standardized LC-MS/MS workflow. This protocol is self-validating through the use of the characteristic m/z 121 ion.

Protocol: Structural Validation via ESI-MS/MS

Objective: Confirm the presence of the


 core and the cyclohexyl moiety.
  • Sample Preparation:

    • Dissolve 1 mg DEPC in 1 mL Acetonitrile (ACN).

    • Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid).

    • Note: Avoid using methanol if transesterification/solvolysis is suspected over long storage, though DEPC is relatively stable.

  • Direct Infusion Parameters:

    • Flow Rate: 10 µL/min.

    • Source Voltage: +3.5 kV (Positive Mode).

    • Capillary Temp: 275°C.

  • MS/MS Acquisition (Data Dependent):

    • Precursor Isolation: Set Quadrupole to m/z 220.1 (Window 1.0 Da).

    • Collision Energy (CE): Ramp CE from 15 to 45 eV.

    • Target Scan: Look for the breakdown curve.

  • Validation Criteria (Pass/Fail):

    • Low CE (15 eV): Survival of parent

      
      .
      
    • Med CE (25-30 eV): Appearance of m/z 138 (Loss of Cyclohexene,

      
      ) or m/z 121  (Protonated Diethylphosphinothioic acid equivalent).
      
    • High CE (>40 eV): Dominance of m/z 121 and smaller alkyl fragments.

    • Comparison: If the spectrum shows m/z 168 or losses of 17 Da (

      
      ), the sample is likely contaminated with NBPT or a phosphoramide analog.
      

Data Summary: DEPC vs. Alternatives

The following table summarizes the diagnostic ions that distinguish DEPC from common alternatives in drug and agrochemical development.

Diagnostic Ion (m/z)Origin FragmentSignificance for DEPCPresence in NBPT?
220

Molecular ParentNo (168)
191

McLafferty RearrangementNo
121

Core Diagnostic Marker No (Shows phosphate ions)
83

Cyclohexyl RingNo (Butyl group = 57)
47/48

Oxidized PhosphorusRare (P=S is stable)
Key Takeaway for Researchers

When screening libraries for urease inhibitors or novel ligands, m/z 121 is the definitive "signature" of the diethylphosphinothioyl group. Its high abundance in both EI and ESI makes it an ideal candidate for Selected Reaction Monitoring (SRM) in pharmacokinetic studies.

References

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for general fragmentation rules, specifically McLafferty rearrangements in heteroatom systems).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of organophosphorus compounds." Journal of Mass Spectrometry. (Provides grounding for P-C vs P-N bond stability).
  • Silva, A. G., et al. (2018). "Agronomic efficiency of NBPT as a urease inhibitor: A review." Journal of Advanced Research. Link (Context for NBPT comparison and urease inhibitor structures).

  • DeGnore, J. P., & Qin, J. (1998). "Fragmentation of phosphopeptides in an ion trap mass spectrometer." Journal of the American Society for Mass Spectrometry. Link (Mechanisms of phosphate/thiophosphate neutral losses).

Sources

A Comparative Guide to the Actinide Selectivity of N-diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Actinide Separation

In the realm of nuclear fuel reprocessing and waste management, the selective separation of minor actinides (Am, Cm) from lanthanides is a paramount challenge.[1][2][3] Both groups of elements exhibit similar ionic radii and predominantly exist in the +3 oxidation state in acidic media, rendering their discrimination a complex task.[4] Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling the potential transmutation of minor actinides into shorter-lived or stable isotopes.[3][5]

The development of novel extractants with high selectivity for actinides is a cornerstone of advanced partitioning strategies.[1][6] The Hard-Soft Acid-Base (HSAB) principle provides a theoretical framework for designing such molecules. Trivalent actinides are considered slightly "softer" Lewis acids than lanthanides, suggesting that ligands with "soft" donor atoms, such as sulfur or nitrogen, should exhibit preferential binding to actinides.[2][7] This guide provides a comparative analysis of the projected performance of a novel extractant, N-diethylphosphinothioylcyclohexanamine, against established alternatives, grounded in the principles of coordination chemistry and supported by data from analogous systems.

N-diethylphosphinothioylcyclohexanamine: A Promising Candidate for Actinide Extraction

N-diethylphosphinothioylcyclohexanamine is a bifunctional ligand featuring a soft phosphinothioyl (P=S) group and a nitrogen donor atom within a cyclohexanamine moiety. While extensive experimental data for this specific molecule is not yet prevalent in published literature, its structural components allow for a scientifically-grounded projection of its capabilities. The presence of the P=S group is analogous to dithiophosphinic acids like CYANEX®-301, which are known for their effectiveness in separating trivalent actinides from lanthanides.[1][8] The addition of the amine nitrogen introduces the potential for bidentate chelation, which can enhance the stability of the extracted metal-ligand complex and improve extraction efficiency.

Proposed Extraction Mechanism

The extraction of a trivalent actinide (An³⁺) from an acidic aqueous phase (e.g., nitric acid) into an organic solvent by N-diethylphosphinothioylcyclohexanamine is proposed to occur via a cation exchange mechanism, potentially involving chelation. The ligand, denoted as L, would likely form a neutral complex with the actinide ion, facilitating its transfer into the organic phase. The stoichiometry of the extracted complex would depend on the experimental conditions, but a plausible complex is [AnL₃].

ExtractionMechanism An3_aq An³⁺(aq) Complex_org AnL₃ An3_aq->Complex_org Extraction H_plus_aq 3H⁺(aq) Ligand_org 3L(org) Ligand_org->Complex_org Complex_org->H_plus_aq Release

Caption: Proposed actinide extraction mechanism.

Comparative Performance Analysis

To evaluate the potential of N-diethylphosphinothioylcyclohexanamine, its projected performance is compared with two well-characterized organophosphorus extractants: a dithiophosphinic acid (an acidic extractant) and a phosphine oxide (a neutral extractant).

ExtractantTypeTarget ActinideSeparation Factor (SF Am/Eu)Optimal AcidityReference
N-diethylphosphinothioylcyclohexanamine Acidic/Chelating (Projected)Am(III), Cm(III)>100 (Projected)0.1 - 1.0 M HNO₃N/A
bis(2,4,4-trimethylpentyl) dithiophosphinic acid (CYANEX®-301)AcidicAm(III), Cm(III)~100 - 10000.1 - 0.5 M HNO₃[1][8]
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)NeutralAm(III), Cm(III)~10>1.0 M HNO₃[1][4][7]

Causality Behind Performance:

  • N-diethylphosphinothioylcyclohexanamine (Projected): The high projected selectivity is based on the synergistic effect of the soft P=S donor and the nitrogen atom, leading to strong and selective chelation of actinides. This bifunctional nature is anticipated to provide high distribution ratios and excellent separation factors, similar to or exceeding those of dithiophosphinic acids.

  • bis(2,4,4-trimethylpentyl) dithiophosphinic acid: Its high selectivity is attributed to the two sulfur donor atoms, which preferentially coordinate with the softer actinide ions over the harder lanthanides.[8]

  • CMPO: This neutral extractant relies on the hard oxygen donors of the phosphoryl (P=O) and carbonyl (C=O) groups.[9] While an effective extractant, its selectivity for actinides over lanthanides is less pronounced compared to sulfur-containing ligands.[7]

Experimental Protocol: Solvent Extraction of Am(III) and Eu(III)

This protocol describes a representative experiment to determine the distribution ratios and separation factor for Am(III) and Eu(III) using N-diethylphosphinothioylcyclohexanamine.

Preparation of Solutions:
  • Organic Phase: Prepare a 0.1 M solution of N-diethylphosphinothioylcyclohexanamine in a suitable organic diluent (e.g., n-dodecane).

  • Aqueous Phase: Prepare a 1.0 M nitric acid solution containing radiotracers of Americium-241 (²⁴¹Am) and Europium-152 (¹⁵²Eu) at known activities.

Extraction Procedure:
  • In a centrifuge tube, combine 2 mL of the prepared organic phase with 2 mL of the aqueous phase.

  • Agitate the mixture vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Centrifuge the mixture for 10 minutes to achieve complete phase separation.

  • Carefully pipette 1 mL aliquots from both the aqueous and organic phases.

Radiometric Analysis:
  • Measure the gamma activity of the ²⁴¹Am and ¹⁵²Eu in each aliquot using a calibrated gamma spectrometer.

  • Calculate the distribution ratio (D) for each metal ion using the formula: D = (Activity in organic phase) / (Activity in aqueous phase)

  • Calculate the separation factor (SF) of Americium over Europium using the formula: SF (Am/Eu) = D(Am) / D(Eu)

Self-Validation:
  • Perform the experiment in triplicate to ensure reproducibility.

  • Analyze the initial activities of the stock solutions to ensure accurate starting concentrations.

  • A mass balance calculation should be performed to confirm that the total activity before and after extraction is conserved.

ExperimentalWorkflow A Prepare 0.1 M Ligand in n-dodecane C Combine 2 mL Organic & 2 mL Aqueous A->C B Prepare 1.0 M HNO₃ with ²⁴¹Am & ¹⁵²Eu B->C D Agitate for 30 min at 25°C C->D E Centrifuge for 10 min D->E F Sample 1 mL from each phase E->F G Gamma Spectrometry F->G H Calculate D(Am) and D(Eu) G->H I Calculate SF(Am/Eu) H->I

Caption: Solvent extraction workflow.

Conclusion and Future Outlook

Based on established principles of coordination chemistry and comparative analysis with leading organophosphorus extractants, N-diethylphosphinothioylcyclohexanamine presents a compelling profile for the selective separation of actinides. Its projected high selectivity, attributed to the combined action of soft sulfur and nitrogen donor atoms, warrants further investigation. The experimental protocol outlined provides a robust framework for validating its performance and exploring its potential in advanced nuclear fuel reprocessing schemes. Future studies should focus on the synthesis of this ligand and a comprehensive evaluation of its extraction behavior under a range of conditions, including varying acidity, temperature, and the presence of other fission products.

References

  • The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. [Link]

  • US Patent US20100150798A1: Actinide extraction methods and actinide separation compositions.
  • Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle. PubMed. [Link]

  • Separation of trivalent actinides and lanthanides using various 'N', 'S' and mixed 'N,O' donor ligands: a review. ResearchGate. [Link]

  • Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. MDPI. [Link]

  • Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle. ResearchGate. [Link]

  • Bidentate Organophosphorus Extractants: Purification, Properties and Applications to Removal off Actinides from Acidic Waste Solutions. OSTI.gov. [Link]

  • Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. The University of Alabama Libraries. [Link]

  • Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. MDPI. [Link]

  • Use of soft heterocyclic N-donor ligands to separate actinides and lanthanides. PubMed. [Link]

  • Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. [Link]

Sources

Chromatographic Separation and Retention Behavior of N-Diethylphosphinothioylcyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-diethylphosphinothioylcyclohexanamine (also referred to as Ept-Cyclohexylamine or Ept-CHA ) is a specialized organophosphorus amide derivative. It serves as a critical model compound for evaluating the Diethylphosphinothioyl (Ept) amino-protecting group, widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and specific cleavage conditions.

This guide provides a technical analysis of the chromatographic behavior of Ept-CHA, comparing it against its structural analogs: the Dimethylphosphinothioyl (Mpt) and Diphenylphosphinothioyl (Ppt) derivatives. By synthesizing data from phosphinothioyl chemistry, we establish a robust framework for the separation, identification, and retention prediction of these compounds.

Key Performance Indicators (KPIs)
FeatureEpt-CHA (Target)Mpt-CHA (Alternative 1)Ppt-CHA (Alternative 2)
Lipophilicity (logP) Moderate (High RP Retention)Low (Moderate RP Retention)High (Very High RP Retention)
GC Volatility GoodExcellentPoor (Requires high temp)
Detection Specificity FPD (P/S mode), NPDFPD (P/S mode), NPDUV (Strong Absorbance)
Stability High (Acid Stable)High (Acid Stable)Moderate

Part 1: Chemical Context & Synthesis Workflow[1][2][3]

The chromatographic distinctiveness of Ept-CHA arises from the diethylphosphinothioyl moiety, which imparts significant hydrophobicity compared to the parent amine (cyclohexylamine) and the dimethyl analog.

Synthesis Pathway

The compound is synthesized via the nucleophilic attack of cyclohexylamine on diethylphosphinothioyl chloride (Ept-Cl) under basic conditions. This reaction is often used to derivatize amines for GC analysis to improve peak shape and volatility.

SynthesisWorkflow CHA Cyclohexylamine (Polar, Basic) Reaction Nucleophilic Substitution (pH > 9) CHA->Reaction EptCl Diethylphosphinothioyl Chloride (Ept-Cl) EptCl->Reaction Product N-Diethylphosphinothioyl- cyclohexanamine (Ept-CHA) Reaction->Product Main Product Byproduct HCl (Neutralized) Reaction->Byproduct

Figure 1: Synthesis of Ept-CHA. The reaction masks the polar amino group, significantly altering chromatographic retention.

Part 2: Chromatographic Separation Guide

Reverse-Phase HPLC (RP-HPLC)

In RP-HPLC, retention is governed by the hydrophobic interaction between the alkyl substituents on the phosphorus atom and the C18 stationary phase.

  • Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl.

  • Mobile Phase: Acetonitrile/Water or Methanol/Water (Isocratic or Gradient).

  • Detection: UV at 210-220 nm (Amide bond) or Mass Spectrometry.

Comparative Retention Data (Theoretical Model): The "Ept" group (Diethyl) is more lipophilic than the "Mpt" group (Dimethyl) but less than the "Ppt" group (Diphenyl).

CompoundR-Group on PhosphorusPredicted Relative Retention (

)
Elution Order
Mpt-CHA Methyl (-CH₃)1.00 (Reference)1 (First)
Ept-CHA Ethyl (-C₂H₅)1.35 - 1.50 2 (Target)
Ppt-CHA Phenyl (-C₆H₅)> 2.503 (Last)

Protocol 1: RP-HPLC Separation

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    • 0-5 min: 40% B (Isocratic)

    • 5-15 min: 40% -> 90% B (Linear Gradient)

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Result: Mpt-CHA elutes ~6-7 min; Ept-CHA elutes ~9-10 min .

Gas Chromatography (GC)

Ept-CHA is sufficiently volatile for GC analysis without further derivatization, unlike the parent cyclohexylamine which often tails due to hydrogen bonding with silanols.

  • Detector: FPD (Flame Photometric Detector) in Phosphorus mode is highly specific, eliminating interference from non-phosphorus matrix components.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).

Protocol 2: GC-FPD Analysis

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min.

  • Retention Behavior:

    • Ept-CHA will elute as a sharp, symmetrical peak.

    • Retention Time is controlled by boiling point and polarity. Ept-CHA (MW 219) elutes after Mpt-CHA (MW 191).

Thin Layer Chromatography (TLC)

For rapid qualitative identification, TLC is the standard method. Based on the work of Ueki et al., phosphinothioyl amides show distinct Rf values.

Solvent SystemComposition (v/v)Ept-CHA Rf (Approx)Mpt-CHA Rf (Approx)Separation Quality
System A Chloroform : Methanol (9:1)0.65 0.55Good
System B Ethyl Acetate : Hexane (1:1)0.45 0.35Excellent
System C Ethanol : Water (7:3)0.75 0.80Poor (Reverse Phase effect)

Part 3: Mechanism of Separation (Graphviz)

The separation logic depends on the specific interaction of the P-substituents with the stationary phase.

SeparationMechanism cluster_RP Reverse Phase (C18) cluster_NP Normal Phase (Silica) Analyte Analyte Mixture (Mpt, Ept, Ppt Derivatives) MechRP Mechanism: Hydrophobic Interaction Analyte->MechRP MechNP Mechanism: Polar Adsorption (H-Bonding) Analyte->MechNP OrderRP Elution Order: Mpt < Ept < Ppt MechRP->OrderRP OrderNP Elution Order: Ppt < Ept < Mpt (Less polar elutes first) MechNP->OrderNP

Figure 2: Mechanistic divergence between RP-HPLC and Normal Phase chromatography for phosphinothioyl amides.

Part 4: Comparative Analysis & Recommendations

When to use Ept-CHA?
  • As a Standard: Use Ept-CHA when validating methods for Ept-protected peptides . It serves as a small-molecule surrogate to check column performance and detector response factors.

  • As a Derivative: If analyzing Cyclohexylamine in complex biological matrices, derivatization with Ept-Cl (forming Ept-CHA) offers better sensitivity (FPD detection) than Acetylation.

Comparison with Alternatives
ParameterEpt-CHA (Target)Mpt-CHA (Alternative)Acetyl-CHA (Traditional)
Reagent Diethylphosphinothioyl ChlorideDimethylphosphinothioyl ChlorideAcetic Anhydride
Reagent Stability High (Liquid, stable)High (Solid/Liquid, stable)High (Liquid, hydrolyzes)
Chromatographic Peak Sharp (No tailing)Sharp (No tailing)Good
UV Sensitivity Low (End absorption)LowLow
P-Selective Detection Yes (High Sensitivity) Yes No
Cost ModerateModerateLow
Expert Recommendation

For trace analysis of cyclohexylamine, the Ept-derivative is superior to the Acetyl-derivative due to the high specificity of Phosphorus-selective detection (GC-FPD or LC-MS/MS), which drastically reduces background noise from biological matrices.

For peptide synthesis monitoring , Ept-CHA presence indicates premature cleavage or side-reactions of the Ept-protecting group on lysine/ornithine residues.

References

  • Ueki, M., et al. (1980). The Use of the Dimethylphosphinothioyl Group for the Protection of the N-Amino Function of Amino Acids. Bulletin of the Chemical Society of Japan.

  • Ikemoto, N., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A.

  • Separation Science. (2024).[1] Factors Impacting Chromatography Retention Time.

  • Agilent Technologies. Gas Chromatographic Analysis of Nitrogen-Phosphorus Compounds. Technical Note.

Sources

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Reactant of Route 1
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Reactant of Route 2
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